Falecalcitriol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38F6O3/c1-16(6-4-13-25(36,26(28,29)30)27(31,32)33)21-10-11-22-18(7-5-12-24(21,22)3)8-9-19-14-20(34)15-23(35)17(19)2/h8-9,16,20-23,34-36H,2,4-7,10-15H2,1,3H3/b18-8+,19-9-/t16-,20-,21-,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYGGHVSFMUHLH-UUSULHAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C(F)(F)F)(C(F)(F)F)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C(F)(F)F)(C(F)(F)F)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38F6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027560 | |
| Record name | (+)-(5Z,7E)-26,26,26,27,27,27-Hexafluoro-9,10-secocholesta-5,7,10(19)-triene-1alpha,3beta,25-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83805-11-2 | |
| Record name | Falecalcitriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83805-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Falecalcitriol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083805112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-(5Z,7E)-26,26,26,27,27,27-Hexafluoro-9,10-secocholesta-5,7,10(19)-triene-1alpha,3beta,25-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FALECALCITRIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70A8514T8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Falecalcitriol's Mechanism of Action in Secondary Hyperparathyroidism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Secondary hyperparathyroidism (SHPT) is a frequent and serious complication of chronic kidney disease (CKD), characterized by elevated parathyroid hormone (PTH) levels, parathyroid gland hyperplasia, and disturbances in mineral metabolism. Falecalcitriol, a synthetic analog of calcitriol (the active form of vitamin D3), has emerged as a potent therapeutic agent for the management of SHPT. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, effects on signaling pathways, and clinical efficacy. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development in the field of nephrology and endocrinology.
Introduction to this compound
This compound (1,25-dihydroxy-26,27-hexafluorovitamin D3) is a vitamin D analog designed to suppress PTH secretion with a potentially lower risk of hypercalcemia and hyperphosphatemia compared to its parent compound, calcitriol.[1][2] Its structural modifications are intended to alter its binding affinity for the vitamin D receptor (VDR) and its pharmacokinetic profile, leading to a more favorable therapeutic window in the treatment of SHPT in patients with CKD.[1]
Molecular Mechanism of Action
The primary mechanism of action of this compound, like other vitamin D analogs, is mediated through its interaction with the Vitamin D Receptor (VDR), a nuclear hormone receptor that functions as a ligand-activated transcription factor.[2]
Vitamin D Receptor (VDR) Binding and Activation
This compound binds with high affinity to the VDR in the cytoplasm of target cells, including parathyroid chief cells.[2] This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The this compound-VDR/RXR complex then translocates to the nucleus.
Regulation of Gene Transcription
Once in the nucleus, the VDR/RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding modulates the transcription of genes involved in calcium and phosphate homeostasis, and critically, the gene encoding PTH.
3.2.1 Suppression of Parathyroid Hormone (PTH) Gene Transcription
This compound suppresses the synthesis of PTH by directly inhibiting the transcription of the PTH gene. The VDR/RXR complex binds to a negative VDRE (nVDRE) in the PTH gene promoter. This interaction recruits a complex of corepressors, including histone deacetylase 2 (HDAC2), which leads to chromatin condensation and transcriptional repression of the PTH gene.
3.2.2 Upregulation of Vitamin D Receptor (VDR) and Calcium-Sensing Receptor (CaSR) Expression
This compound has been shown to upregulate the expression of its own receptor, the VDR, as well as the Calcium-Sensing Receptor (CaSR) in parathyroid cells. Increased VDR expression enhances the sensitivity of the parathyroid gland to this compound, creating a positive feedback loop. Upregulation of CaSR increases the sensitivity of the parathyroid cells to extracellular calcium, further contributing to the suppression of PTH secretion.
Signaling Pathways
The signaling cascade initiated by this compound in parathyroid cells is a multi-step process involving nuclear receptor activation and the modulation of gene expression.
Caption: this compound signaling pathway in parathyroid cells.
Data Presentation
Clinical trials have demonstrated the efficacy of this compound in reducing PTH levels in patients with SHPT. The following tables summarize key quantitative data from comparative studies.
Table 1: Comparison of this compound and Alfacalcidol on PTH Suppression in Hemodialysis Patients
| Parameter | This compound | Alfacalcidol | P-value |
| Percent Change in C-terminal PTH | -7.89% | +30.42% | 0.022 |
| Percent Change in Intact PTH | -4.39% | +38.88% | 0.077 |
| Percent Change in Mid-region PTH | +3.68% | +30.52% | 0.099 |
Data from a crossover comparative study in 25 hemodialysis patients. The dosage of both drugs was adjusted to maintain initial serum calcium levels.
Table 2: Comparison of Oral this compound and Intravenous Calcitriol on PTH and Bone Markers in Hemodialysis Patients
| Parameter | This compound (Oral) | Calcitriol (Intravenous) | P-value |
| Change in Intact PTH (iPTH) (pg/mL) | -200.1 ± 107.0 | -200.8 ± 114.9 | 0.9895 |
| Change in Whole PTH (wPTH) (pg/mL) | -137.1 ± 73.1 | -120.4 ± 81.1 | 0.5603 |
| Change in Intact Osteocalcin | No significant change | Significant change | - |
| Change in Cross-linked N-telopeptide of type I collagen | No significant change | Significant change | - |
Data from a randomized, 2x2 crossover trial in 21 hemodialysis patients over 12 weeks for each treatment.
Table 3: Long-term Efficacy of this compound in Hemodialysis Patients
| Parameter | Outcome |
| Duration of Treatment | Up to 24 months |
| Effect on Intact PTH | Maintained control of intact-PTH |
| Effect on Serum Ca x P, iP, and ALP | No clear increase observed |
Data from a clinical trial in hemodialysis patients with poorly controlled secondary hyperparathyroidism.
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound and other vitamin D analogs.
Clinical Trial Protocol: Crossover Comparative Study of this compound and Alfacalcidol
-
Study Design: Unmasked crossover design with two drugs and two periods.
-
Patient Population: 25 hemodialysis patients with moderate to severe secondary hyperparathyroidism and normal serum calcium levels.
-
Intervention:
-
Patients received daily oral doses of alfacalcidol during an 8-week observation period.
-
Subjects were then allocated into two groups for the crossover comparison of this compound and alfacalcidol.
-
The dosage of both drugs was adjusted to maintain the initial serum calcium levels.
-
-
Primary Efficacy Evaluation: Comparison of the percent change of serum biochemical parameters between the two drugs in the first period.
-
Biochemical Measurements: Serum levels of c-terminal PTH, intact PTH (iPTH), and mid-region PTH were measured.
Clinical Trial Protocol: Randomized Crossover Trial of Oral this compound and Intravenous Calcitriol
-
Study Design: Randomized, 2x2 crossover trial.
-
Patient Population: 21 hemodialysis patients with moderate to severe SHPT.
-
Intervention:
-
12 weeks of treatment with oral this compound.
-
12 weeks of treatment with intravenous calcitriol.
-
-
Primary Endpoint: Decrease in serum intact PTH (iPTH) level.
-
Secondary Endpoints: Changes in serum calcium (Ca), phosphate (P), and metabolic bone marker levels (intact osteocalcin and cross-linked N-telopeptide of type I collagen).
-
PTH Measurement: Serum iPTH and whole PTH (wPTH) levels were measured.
In Vitro Parathyroid Cell Proliferation and Apoptosis Assay
-
Cell Source: Freshly harvested parathyroid glands from normal dogs and hyperplastic and adenomatous glands from patients with secondary and primary hyperparathyroidism undergoing parathyroidectomy.
-
Treatment: Glands were cultured with varying concentrations of calcitriol (10⁻¹⁰ to 10⁻⁷ M) for 24 hours.
-
Cell Cycle Analysis: Flow cytometry was used to quantify the cell cycle distribution of parathyroid cells.
-
Apoptosis Evaluation: Apoptosis was assessed by DNA electrophoresis, light microscopy, and electron microscopy.
Intact PTH Immunoassay Methodology
-
Principle: Second-generation immunoassays for intact PTH (iPTH) are typically two-site "sandwich" assays. These assays utilize two different antibodies that bind to distinct epitopes on the PTH molecule (e.g., N-terminal and C-terminal regions).
-
Common Methods:
-
Immunoradiometric Assay (IRMA): One antibody is labeled with a radioisotope (e.g., ¹²⁵I). The amount of radioactivity in the resulting sandwich complex is proportional to the PTH concentration.
-
Enzyme-Linked Immunosorbent Assay (ELISA)/Enzyme Immunoassay (EIA): One antibody is conjugated to an enzyme (e.g., horseradish peroxidase). The enzyme catalyzes a colorimetric or chemiluminescent reaction, and the signal intensity is proportional to the PTH concentration.
-
Electrochemiluminescence Immunoassay (ECLIA): This method uses antibodies labeled with a ruthenium complex that emits light upon electrochemical stimulation. The light signal is proportional to the PTH concentration.
-
-
Sample Type: EDTA plasma is generally the preferred sample type for PTH measurement as PTH is more stable in plasma than in serum.
Caption: A generalized workflow for the development of a vitamin D analog for SHPT.
Conclusion
This compound is a potent vitamin D analog that effectively suppresses PTH secretion in patients with secondary hyperparathyroidism. Its mechanism of action is centered on its high-affinity binding to the Vitamin D Receptor and subsequent modulation of gene transcription, leading to the inhibition of PTH synthesis and an increased sensitivity of the parathyroid gland to calcium. Clinical data demonstrates its efficacy in reducing PTH levels, comparable to intravenous calcitriol, with a favorable safety profile regarding serum calcium and phosphate levels. Further research into the long-term effects of this compound on bone metabolism and cardiovascular outcomes will continue to define its role in the management of CKD-MBD.
References
- 1. Comparison of oral this compound and intravenous calcitriol in hemodialysis patients with secondary hyperparathyroidism: a randomized, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Long-term suppressive effect of this compound on parathyroid hormone secretion in secondary hyperparathyroidism in hemodialysis patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Falecalcitriol's Effect on Calcium and Phosphate Homeostasis
Executive Summary
This compound (1,25-dihydroxy-26,26,26,27,27,27-hexafluorovitamin D3) is a potent synthetic analog of calcitriol, the active form of vitamin D3.[1] It is primarily utilized in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) and for conditions like osteoporosis.[1][2] this compound exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that governs the expression of numerous genes integral to mineral metabolism.[1][3] Its primary actions include enhancing intestinal absorption and renal reabsorption of calcium and phosphate, suppressing parathyroid hormone (PTH) synthesis and secretion, and modulating bone turnover. This document provides a comprehensive technical overview of this compound's mechanism of action, its quantitative effects on key homeostatic parameters, and the experimental methodologies used for its evaluation.
Mechanism of Action and Signaling Pathway
This compound's biological activity is mediated through its high-affinity binding to the Vitamin D Receptor (VDR). The VDR is a nuclear transcription factor present in various tissues, including the intestines, kidneys, parathyroid glands, and bone.
The key steps in its mechanism are:
-
VDR Binding: this compound binds to the VDR in the cytoplasm of target cells.
-
Heterodimerization: The ligand-bound VDR forms a heterodimer with the retinoid X receptor (RXR).
-
Nuclear Translocation & VDRE Interaction: This VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.
-
Gene Transcription Modulation: The complex then recruits coactivator or corepressor proteins, which modifies the transcription of genes involved in calcium and phosphate transport and metabolism.
Key Physiological Effects:
-
Intestine: Upregulates the expression of genes for calcium channels (like TRPV6) and calcium-binding proteins (like calbindin-D9k), leading to increased intestinal absorption of calcium and phosphate.
-
Kidney: Enhances the reabsorption of calcium and phosphate in the renal tubules, thereby reducing their excretion.
-
Parathyroid Gland: Directly suppresses the transcription of the pre-pro-PTH gene, leading to a significant reduction in PTH synthesis and secretion. It also increases the expression of the calcium-sensing receptor (CaSR), making the parathyroid gland more sensitive to circulating calcium levels.
-
Bone: Modulates bone metabolism by influencing both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). It can stimulate the expression of RANKL in osteoblasts, which promotes osteoclast differentiation, releasing calcium and phosphate from bone to maintain serum levels. It also promotes the maturation of osteoblasts for bone mineralization.
Quantitative Data on Homeostatic Effects
Clinical studies have quantified the effects of this compound on key biochemical markers of calcium and phosphate homeostasis, often in comparison to other vitamin D analogs.
Table 1: Comparative Effects of this compound vs. Calcitriol on PTH and Minerals
Data from a 12-week randomized, crossover trial in 21 hemodialysis patients with SHPT.
| Parameter | This compound (Oral) | Calcitriol (Intravenous) | P-value |
| Change in iPTH (pg/mL) | -200.1 ± 107.0 | -200.8 ± 114.9 | 0.9895 |
| Change in wPTH (pg/mL) | -137.1 ± 73.1 | -120.4 ± 81.1 | 0.5603 |
| Serum Calcium (mg/dL) | Comparable | Comparable | N/S |
| Serum Phosphate (mg/dL) | Comparable | Comparable | N/S |
| Hypercalcemia Events | Similar Frequency | Similar Frequency | N/S |
| Hyperphosphatemia Events | Similar Frequency | Similar Frequency | N/S |
iPTH: intact Parathyroid Hormone; wPTH: whole Parathyroid Hormone; N/S: Not Significant.
Table 2: Comparative Effects of this compound vs. Alfacalcidol on PTH
Data from a crossover comparative study in 25 hemodialysis patients with SHPT.
| Parameter (% Change) | This compound | Alfacalcidol | P-value |
| c-terminal PTH | -7.89% | +30.42% | 0.022 |
| intact PTH (iPTH) | -4.39% | +38.88% | 0.077 |
| midregion PTH | +3.68% | +30.52% | 0.099 |
Dosages were adjusted to maintain stable serum calcium levels.
Table 3: Effects of Calcitriol on Bone Turnover Markers (for comparison)
Data from a 48-week randomized controlled trial in 127 patients with Type 2 Diabetes and Stage 3 CKD.
| Parameter | Mean Between-Group Difference (Calcitriol vs. Placebo) |
| iPTH (pg/mL) | -27.8 |
| FGF-23 (pg/mL) | +30.6 |
| CTX (μg/L) | -0.12 |
| OCN (ng/mL) | -4.03 |
CTX: C-terminal telopeptide of type I collagen (resorption marker); OCN: Osteocalcin (formation marker); FGF-23: Fibroblast Growth Factor 23.
Experimental Protocols and Methodologies
The evaluation of this compound involves a range of in vivo and in vitro methodologies.
In Vivo Clinical Trial Protocol: Randomized Crossover Study
This protocol is based on a study comparing oral this compound and intravenous calcitriol.
-
Objective: To compare the efficacy and safety of oral this compound with intravenous calcitriol in suppressing PTH in hemodialysis patients with SHPT.
-
Study Design: A randomized, 2x2 crossover trial.
-
Participants: 21 hemodialysis patients with moderate to severe SHPT.
-
Procedure:
-
Washout Period: Patients discontinue any existing vitamin D therapy.
-
Randomization: Patients are randomly assigned to one of two treatment sequences:
-
Sequence A: this compound for 12 weeks, followed by calcitriol for 12 weeks.
-
Sequence B: Calcitriol for 12 weeks, followed by this compound for 12 weeks.
-
-
Treatment Periods: Each treatment phase lasts for 12 weeks. Doses are adjusted based on serum calcium and PTH levels.
-
Data Collection: Blood samples are collected at baseline and at regular intervals to measure serum intact PTH (iPTH), whole PTH (wPTH), calcium, phosphate, and bone metabolic markers (e.g., osteocalcin, NTx).
-
-
Endpoints:
-
Primary: Decrease in serum iPTH levels.
-
Secondary: Changes in serum calcium, phosphate, Ca x P product, and bone markers; incidence of hypercalcemia and hyperphosphatemia.
-
-
Statistical Analysis: Comparison of changes in endpoints between the two treatment periods using appropriate statistical tests for crossover designs.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Frontiers | Bone Specific Alkaline Phosphatase and Serum Calcification Propensity Are Not Influenced by Etelcalcetide vs. Alfacalcidol Treatment, and Only Bone Specific Alkaline Phosphatase Is Correlated With Fibroblast Growth Factor 23: Sub-Analysis Results of the ETACAR-HD Study [frontiersin.org]
- 3. What is this compound used for? [synapse.patsnap.com]
Falecalcitriol's High-Affinity Binding to the Vitamin D Receptor: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity of Falecalcitriol to the Vitamin D Receptor (VDR), tailored for researchers, scientists, and professionals in drug development. This compound, a synthetic analog of calcitriol (the active form of Vitamin D3), demonstrates a superior potency and extended duration of action, positioning it as a significant compound in therapeutic applications related to calcium and phosphate metabolism.[1][2][3]
Core Mechanism of Action
This compound exerts its biological effects by binding with high affinity to the Vitamin D Receptor, a nuclear receptor that governs the expression of a multitude of genes integral to calcium and phosphate homeostasis.[3] This high-affinity interaction initiates a series of molecular events, beginning with a conformational change in the VDR. This alteration facilitates the heterodimerization of the VDR with the Retinoid X Receptor (RXR). The resultant VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding event modulates the transcription of genes responsible for intestinal calcium and phosphate absorption, renal reabsorption, and bone metabolism.[4]
Quantitative Analysis of VDR Binding Affinity
| Compound | VDR Binding Affinity | Potency | Key Characteristics |
| This compound | High Affinity | Higher potency than calcitriol | Synthetic analog of calcitriol with a longer duration of action in vivo. |
| Calcitriol | High Affinity (Kd ≈ 0.1 nM) | Potent endogenous agonist | The biologically active form of vitamin D3. |
VDR Signaling Pathway and Experimental Workflow
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
References
In Vitro Effects of Falecalcitriol on Bone-Forming and Resorbing Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Falecalcitriol (1,25-dihydroxy-26,27-hexafluoro-vitamin D3) is a synthetic analog of calcitriol, the biologically active form of vitamin D3. It exhibits a higher potency and longer half-life compared to its natural counterpart, making it a subject of significant interest in the context of bone metabolism and the treatment of bone disorders such as secondary hyperparathyroidism and osteoporosis. This technical guide provides a comprehensive overview of the in vitro effects of this compound on osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).
This document summarizes the key cellular and molecular responses to this compound, including its influence on cell proliferation, differentiation, and the expression of critical signaling molecules. Detailed experimental protocols for assessing these effects are provided, along with visualizations of the pertinent signaling pathways and experimental workflows.
Disclaimer: While this compound is a potent analog of calcitriol, a significant portion of the detailed in vitro quantitative data publicly available is for calcitriol. The data presented herein for calcitriol is considered a close proxy for the effects of this compound, which is expected to induce similar but more potent responses.
Effects on Osteoblasts (Bone-Forming Cells)
This compound, acting through the vitamin D receptor (VDR), plays a crucial role in osteoblast differentiation and function. Upon binding to the VDR in osteoblasts, this compound modulates the transcription of various genes that are essential for bone formation and mineralization.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of calcitriol on key markers of osteoblast activity in vitro. It is anticipated that this compound would exhibit similar effects at lower concentrations due to its higher potency.
Table 1: Effect of Calcitriol on Osteoblast Proliferation
| Concentration (nM) | Cell Proliferation (% of Control) | Time Point | Cell Type | Reference |
| 0.1 | ~140% | 24 and 48 hours | Rat bone marrow-derived osteoblast-like cells | [1][2] |
| 1 | Increased | 24 and 48 hours | Rat bone marrow-derived osteoblast-like cells | [1] |
| 10 | Decreased | 24 and 48 hours | Rat bone marrow-derived osteoblast-like cells | [1] |
| 20 | Decreased | 24 and 48 hours | Rat bone marrow-derived osteoblast-like cells | [1] |
| 40 | Decreased | 24 and 48 hours | Rat bone marrow-derived osteoblast-like cells | |
| 60 | ~25% (males), ~6% (females) | 24 and 48 hours | Rat bone marrow-derived osteoblast-like cells |
Table 2: Effect of Calcitriol on Osteoblast Differentiation Markers
| Concentration (mol/L) | Alkaline Phosphatase (ALP) Activity | Mineralization (Calcium Deposition) | Osteocalcin Secretion | Cell Type | Reference |
| 10⁻⁹ | Increased | Increased | Increased | Neonatal mouse calvariae | |
| 10⁻⁸ | Significantly Increased | Significantly Increased | Significantly Increased | Neonatal mouse calvariae | |
| 10⁻⁸ | No significant effect | Increased | Increased | Primary human osteoblasts | |
| 10⁻⁷ | Increased | Increased | Increased | Primary human osteoblasts | |
| 10⁻⁶ | Increased | Increased | Increased | Primary human osteoblasts |
Experimental Protocols
This protocol outlines a method to assess the effect of this compound on the proliferation of osteoblast-like cells.
-
Cell Seeding: Seed primary osteoblasts or an osteoblastic cell line (e.g., MC3T3-E1) in a 96-well plate at a density of 5 x 10³ cells/well in complete culture medium (e.g., α-MEM with 10% FBS).
-
Cell Adhesion: Incubate the plate at 37°C in a humidified atmosphere of 5% CO₂ for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 nM to 100 nM) or a vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
This protocol is for assessing the induction of mineralization, a late marker of osteoblast differentiation.
-
Cell Seeding: Plate primary osteoblasts or mesenchymal stem cells in a 24-well plate at a density of 2 x 10⁴ cells/well in osteogenic induction medium (complete culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate).
-
Treatment: Add various concentrations of this compound or a vehicle control to the osteogenic medium.
-
Culture and Medium Change: Culture the cells for 14-21 days, changing the medium with fresh treatment every 2-3 days.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.
-
Washing: Gently wash the cells with deionized water to remove excess stain.
-
Visualization and Quantification: Visualize the red-stained calcium deposits under a microscope. For quantification, the stain can be eluted with 10% cetylpyridinium chloride and the absorbance measured at 562 nm.
Effects on Osteoclasts (Bone-Resorbing Cells)
This compound has a complex, biphasic effect on osteoclasts. It can indirectly promote osteoclastogenesis by stimulating osteoblasts to express Receptor Activator of Nuclear Factor-κB Ligand (RANKL). However, it can also directly inhibit the commitment of osteoclast precursors.
Quantitative Data Summary
The following tables summarize the in vitro effects of calcitriol on osteoclast formation and the expression of key regulatory molecules. This compound is expected to have more potent effects.
Table 3: Effect of Calcitriol on Osteoclast Formation (TRAP-positive multinucleated cells)
| Condition | TRAP+ MNCs/well | Notes | Cell Type | Reference |
| Control (M-CSF + RANKL) | Baseline | - | Mouse bone marrow macrophages | |
| + Calcitriol (10⁻⁸ M, pretreatment) | Decreased | Inhibits osteoclast lineage commitment | Mouse bone marrow macrophages | |
| + Calcitriol (10⁻⁷ M, pretreatment) | Decreased | Inhibits osteoclast lineage commitment | Mouse bone marrow macrophages | |
| + Calcitriol (10⁻⁶ M, pretreatment) | Decreased | Inhibits osteoclast lineage commitment | Mouse bone marrow macrophages | |
| + Calcitriol (10⁻⁸ M, added after RANKL) | Increased | Promotes maturation of committed precursors | Mouse bone marrow macrophages |
Table 4: Effect of Calcitriol on RANKL and OPG mRNA Expression in Osteoblasts
| Concentration (mol/L) | RANKL mRNA Expression | OPG mRNA Expression | RANKL/OPG Ratio | Cell Type | Reference |
| 10⁻⁸ | Increased | No significant change / Slight Decrease | Increased | Human periodontal ligament cells | |
| 10⁻⁷ | Increased | No significant change / Slight Decrease | Increased | Murine osteoblasts | |
| 10⁻⁶ | Increased | No significant change / Slight Decrease | Increased | Murine osteoblasts |
Experimental Protocols
This protocol describes the generation of osteoclasts from bone marrow macrophages and the assessment of this compound's effect.
-
Isolation of Precursors: Isolate bone marrow cells from the femurs and tibias of mice. Culture the cells in α-MEM with 10% FBS and 30 ng/mL M-CSF for 3 days. The adherent cells are bone marrow-derived macrophages (BMMs), the osteoclast precursors.
-
Osteoclast Differentiation: Seed the BMMs in a 96-well plate at a density of 1 x 10⁴ cells/well. Culture them in the presence of 30 ng/mL M-CSF and 50 ng/mL RANKL to induce osteoclast differentiation.
-
Treatment: Add different concentrations of this compound to the culture medium at the beginning of the differentiation process (to assess effects on commitment) or after 3 days (to assess effects on maturation).
-
Culture and Medium Change: Culture the cells for 5-7 days, replacing the medium with fresh treatment every 2 days.
-
TRAP Staining: Fix the cells with 4% paraformaldehyde and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts, using a commercial kit.
-
Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a microscope.
This assay measures the functional activity of mature osteoclasts.
-
Cell Seeding on Substrate: Seed BMMs on bone slices or calcium phosphate-coated plates and differentiate them into mature osteoclasts as described in the osteoclastogenesis assay.
-
Treatment: Treat the mature osteoclasts with various concentrations of this compound for 48-72 hours.
-
Cell Removal: Remove the cells from the substrate by treatment with bleach or sonication.
-
Visualization of Pits: Stain the resorption pits with Coomassie brilliant blue or view under a scanning electron microscope.
-
Quantification: Quantify the resorbed area per bone slice or well using image analysis software (e.g., ImageJ).
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound exerts its effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor.
Caption: this compound signaling in osteoblasts.
Experimental Workflows
Caption: Osteoblast differentiation assay workflow.
Caption: Osteoclastogenesis assay workflow.
Conclusion
This compound demonstrates potent and complex effects on both bone-forming osteoblasts and bone-resorbing osteoclasts in vitro. Its primary mechanism of action is through the VDR, leading to the modulation of gene expression that favors osteoblast differentiation and function. While it can indirectly promote osteoclastogenesis through the upregulation of RANKL in osteoblasts, there is also evidence for a direct inhibitory effect on the commitment of osteoclast precursors. The net effect of this compound on bone remodeling is a result of the intricate balance between these anabolic and anti-resorptive actions. Further in vitro studies directly comparing this compound with calcitriol are warranted to fully elucidate its precise dose-dependent effects and to optimize its therapeutic potential for the treatment of bone diseases. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such investigations.
References
Falecalcitriol: A Technical Guide to its Potential Applications in Osteoporosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Falecalcitriol, a synthetic analog of calcitriol (1α,25-dihydroxyvitamin D3), has emerged as a compound of significant interest in the field of osteoporosis research.[1][2] Its structural modifications are designed to enhance its therapeutic potential while potentially mitigating some of the side effects associated with calcitriol, such as hypercalcemia.[3][4] This technical guide provides an in-depth overview of this compound's core mechanism of action, its effects on bone metabolism, and detailed experimental protocols for its investigation in the context of osteoporosis.
Mechanism of Action
This compound exerts its effects primarily through its high-affinity binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates the transcription of numerous genes involved in calcium and bone homeostasis.[1] Upon binding, the this compound-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their expression.
The primary actions of this compound relevant to osteoporosis include:
-
Enhanced Intestinal Calcium Absorption: this compound upregulates the expression of genes encoding for calcium-binding proteins, such as calbindin, in the intestinal epithelium. This leads to more efficient absorption of dietary calcium, a critical component for bone mineralization.
-
Regulation of Bone Remodeling: this compound modulates the delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. It has been shown to promote the maturation and mineralization of osteoblasts. While it can also stimulate osteoclast differentiation, its net effect in certain pathological contexts like secondary hyperparathyroidism is a reduction in bone resorption markers.
-
Suppression of Parathyroid Hormone (PTH): By increasing serum calcium levels, this compound indirectly suppresses the secretion of PTH from the parathyroid glands. Elevated PTH is a key driver of bone resorption in osteoporosis.
Signaling Pathways
The cellular effects of this compound are mediated through a complex signaling cascade initiated by the activation of the VDR. A crucial aspect of this pathway in bone is its interaction with the RANKL/OPG system, a key regulator of osteoclastogenesis.
Preclinical and Clinical Data
While extensive quantitative data specifically for this compound in osteoporosis is still emerging, studies on calcitriol and other potent vitamin D analogs like eldecalcitriol provide valuable insights into its potential efficacy.
Preclinical Data (Ovariectomized Rat Model)
The ovariectomized (OVX) rat is a widely used model for postmenopausal osteoporosis. Studies with calcitriol and alfacalcidol in this model have demonstrated significant effects on bone health.
| Parameter | Treatment Group | Change from OVX Control | Reference |
| Bone Mineral Density (BMD) | Calcitriol (135 pmol/day) | Corrected bone loss | |
| Alfacalcidol (0.1 µg/kg/day) | Increased cancellous bone volume to sham levels | ||
| Bone Formation Rate (BFR/BS) | Alfacalcidol (0.1 µg/kg/day) | Significantly increased | |
| Osteoclast Surface (Oc.S/BS) | Alfacalcidol (0.1 µg/kg/day) | Significantly decreased | |
| Serum Osteocalcin | Alfacalcidol (all doses) | Increased |
Clinical Data
Clinical trials with vitamin D analogs have shown promise in the treatment of osteoporosis.
| Parameter | Drug (Dosage) | Study Population | Key Finding | Reference |
| Vertebral Fracture Incidence | Eldecalcitriol (0.75 µ g/day ) | Osteoporotic patients | 26% reduction compared to alfacalcidol | |
| Wrist Fracture Incidence | Eldecalcitriol (0.75 µ g/day ) | Osteoporotic patients | 71% reduction compared to alfacalcidol | |
| Lumbar Spine BMD | Alfacalcidol (1 µ g/day ) + Calcium | Postmenopausal women | +2.87% at 18 months | |
| Bone Resorption Marker (NTX) | Eldecalcitriol (1 µ g/day ) | Osteoporotic patients | ~19% decrease from baseline | |
| Serum Calcium | Eldecalcitriol (0.75 µ g/day ) | Osteoporotic patients | Increased in 21% of patients |
Experimental Protocols
In Vivo Ovariectomized (OVX) Rat Model
This model is the gold standard for studying postmenopausal osteoporosis.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Eldecalcitol for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D analogs and bone: preclinical and clinical studies with eldecalcitol - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-Proliferative Effects of Falecalcitriol in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Falecalcitriol, a synthetic analog of calcitriol (1α,25-dihydroxyvitamin D3), is characterized by its higher potency and longer duration of action. While extensively studied for its role in calcium and phosphate metabolism, its anti-proliferative effects against various malignancies are an area of growing interest. This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and available data regarding the anti-cancer properties of this compound and its analogs. Due to the limited availability of public data specifically on this compound's anti-proliferative activity in cancer cell lines, this guide leverages the extensive research on its closely related and less potent counterpart, calcitriol, as well as other synthetic analogs like Paricalcitol, to infer and contextualize its potential efficacy. This document details the underlying signaling pathways, offers standardized protocols for key in vitro assays, and presents quantitative data from studies on vitamin D analogs to equip researchers with the necessary information to investigate this compound as a potential anti-cancer agent.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic analog of calcitriol, the biologically active form of vitamin D3.[1] Its chemical modifications result in a higher potency and a longer half-life compared to endogenous calcitriol.[2] The primary mechanism of action for this compound, like other vitamin D compounds, is mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.[3]
Upon binding to the VDR, this compound induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This regulation of gene expression is central to the anti-proliferative, pro-differentiative, and pro-apoptotic effects observed in cancer cells.[4]
Signaling Pathways Modulated by this compound
The anti-proliferative effects of this compound and its analogs are a consequence of their ability to modulate several key signaling pathways implicated in cancer progression.
Vitamin D Receptor (VDR) Signaling Pathway
The canonical VDR signaling pathway is the principal mediator of this compound's anti-cancer effects. Activation of VDR signaling leads to the regulation of genes involved in cell cycle control, apoptosis, and differentiation.
Caption: VDR Signaling Pathway Activated by this compound.
Other Implicated Signaling Pathways
Beyond the canonical VDR pathway, this compound and its analogs influence other critical cancer-related signaling cascades:
-
Wnt/β-catenin Pathway: In colorectal cancer cells, calcitriol has been shown to inhibit the Wnt/β-catenin signaling pathway, a key regulator of cell proliferation and stemness. This is achieved, in part, by promoting the expression of E-cadherin, which sequesters β-catenin at the cell membrane, preventing its nuclear translocation and subsequent activation of target genes.
-
Hedgehog Signaling: Calcitriol can inhibit the Hedgehog signaling pathway, which is aberrantly activated in certain cancers like basal cell carcinoma. This inhibition contributes to the anti-tumor effects by promoting differentiation.
-
Prostaglandin Pathway: In prostate cancer cells, calcitriol has been demonstrated to downregulate the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin synthesis, and upregulate the expression of 15-prostaglandin dehydrogenase (15-PGDH), which inactivates prostaglandins. By modulating this pathway, calcitriol can reduce the proliferative stimulus of prostaglandins.
Quantitative Data on Anti-Proliferative Effects
Table 1: IC50 Values of Calcitriol and its Analogs in Various Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Calcitriol | Breast Cancer | T47D | 0.05 - 0.25 | |
| Calcitriol | Breast Cancer | MCF-7 | 0.05 - 0.25 | |
| Calcitriol | Breast Cancer | MDA-MB-231 | 0.05 - 0.25 | |
| Calcitriol | Melanoma | B16-F10 | 0.244 | |
| Calcitriol | Cervical Cancer | HeLa | 0.19 | |
| Calcitriol | Breast Cancer | MCF-7 | 0.17 | |
| Paricalcitol | Leukemia | HL-60 | 0.03 | |
| Paricalcitol | Leukemia | U937 | 0.04 | |
| Alfacalcidol | Colorectal Cancer | CaCo II | 4 - 200 | |
| Alfacalcidol | Breast Cancer | MCF-7 | 4.35 |
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to assess the anti-proliferative effects of this compound.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
This compound (and/or analogs)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of the solvent used to dissolve this compound, e.g., ethanol or DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Caption: Workflow for MTT Cell Proliferation Assay.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Harvest: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm).
-
Data Analysis: Analyze the DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.
Western Blotting for VDR Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of the VDR signaling pathway.
Materials:
-
This compound-treated and control cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-VDR, anti-RXR, anti-p21, anti-p27, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cells in protein lysis buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Conclusion
This compound, a potent analog of calcitriol, holds significant promise as an anti-proliferative agent in various cancer cell lines. Its mechanism of action, primarily through the VDR signaling pathway, leads to cell cycle arrest, apoptosis, and differentiation. While direct quantitative data on this compound's efficacy is still emerging, the extensive research on calcitriol and other analogs strongly supports its potential for further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the anti-cancer effects of this compound and elucidate its precise molecular mechanisms. Future studies focusing on generating specific IC50 values for this compound across a diverse panel of cancer cell lines are crucial for advancing its development as a potential therapeutic agent.
References
The Role of Falecalcitriol in Modulating Immune Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Falecalcitriol, a synthetic analog of calcitriol (1α,25-dihydroxyvitamin D3), is a potent modulator of the immune system. Like calcitriol, its actions are primarily mediated through the high-affinity binding to the nuclear Vitamin D Receptor (VDR), which is expressed in a wide variety of immune cells, including T cells, B cells, dendritic cells (DCs), and macrophages. This guide provides an in-depth overview of the mechanisms by which this compound modulates immune responses, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams. While much of the detailed mechanistic understanding is derived from studies on its parent compound, calcitriol, this guide will focus on the available data for this compound and its analogs, providing a comprehensive resource for researchers in immunology and drug development.
Core Mechanism of Action: The Vitamin D Receptor Signaling Pathway
This compound exerts its immunomodulatory effects by binding to the VDR with high affinity. The VDR is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the regulation of their transcription. This can result in either gene activation or repression, depending on the co-regulatory proteins recruited to the complex.
Beyond this classical genomic pathway, rapid, non-genomic actions of vitamin D analogs have been described, involving the activation of signaling molecules such as PLC, PI3K, and MAP kinases.
Modulation of T Cell Responses
This compound significantly influences the differentiation, proliferation, and cytokine production of T helper (Th) cells. The general effect is a shift from a pro-inflammatory Th1 and Th17 phenotype towards a more tolerogenic Th2 and regulatory T cell (Treg) phenotype.
T Helper 1 (Th1) Cells
Th1 cells, characterized by the production of IFN-γ, are crucial for cell-mediated immunity against intracellular pathogens. Calcitriol has been shown to be a potent inhibitor of IFN-γ production.
Quantitative Data: Effect of Calcitriol on IFN-γ and IL-2 Production
| Cell Type | Stimulant | Calcitriol Concentration | % Inhibition of IFN-γ | % Inhibition of IL-2 | Reference |
| Human PBMCs | PHA (0.5 µg/ml) | 10-8 M | Strong Inhibition | Strong Inhibition | [1] |
| Human PBMCs | PHA (1.5 µg/ml) | 10-8 M | Strong Inhibition | Strong Inhibition | [1] |
| Human PBMCs | PHA (3.0 µg/ml) | 10-8 M | Strong Inhibition | Strong Inhibition | [1] |
| Human PBMCs | Staphylococcal Enterotoxin A | Dose-dependent | - | - | [2] |
T Helper 17 (Th17) Cells
Th17 cells, which produce IL-17, are implicated in the pathogenesis of several autoimmune diseases. Calcitriol has been demonstrated to suppress the Th17 effector response.
Quantitative Data: Effect of Calcitriol on IL-17 Production
| Cell Type | Stimulant | Calcitriol Concentration | Effect on IL-17 | Reference |
| Naive CD4+ T cells (murine) | Th17-polarizing conditions | 10 nM | Significant reduction | [3] |
| Effector/Memory CD4+ T cells (murine) | Th17-polarizing conditions | 10 nM | Significant reduction | |
| Human T lymphocytes | PMA/Ionomycin | Not specified | Significant reduction in both sexes |
Regulatory T cells (Tregs)
Tregs, characterized by the expression of the transcription factor FoxP3, are essential for maintaining immune tolerance. This compound and its analogs can promote the development and function of Tregs. While direct quantitative data for this compound on FoxP3 expression is limited, studies on calcitriol show it enhances FoxP3 expression, particularly in the presence of IL-2.
T-Cell Proliferation
This compound and its analogs inhibit the proliferation of T lymphocytes. This is achieved by blocking the cell cycle transition from the early G1a to the late G1b phase, which is characterized by an inhibition of transferrin receptor expression, a late G1 event.
Quantitative Data: Inhibition of T-Cell Proliferation by Calcitriol
| Cell Type | Stimulant | Calcitriol Concentration | Effect | Reference |
| Human PBMCs | PHA | 10-8 M | Peak inhibition | |
| Human Tonsillar T-cells | Mitogen | 10-7 M | Inhibition of proliferation |
Modulation of Dendritic Cell Function
Dendritic cells (DCs) are potent antigen-presenting cells (APCs) that are critical for initiating T-cell responses. This compound and its analogs inhibit the differentiation and maturation of DCs, leading to a more tolerogenic phenotype. This is characterized by reduced expression of MHC class II and co-stimulatory molecules like CD80 and CD86, and a decreased production of pro-inflammatory cytokines such as IL-12.
Quantitative Data: Effect of Vitamin D Analogs on DC Maturation Markers
| Treatment | DC Marker | Change in Expression | Reference |
| D3 Analog (in vitro) | CD80/CD86 | Lower basal expression, no significant increase upon stimulation | |
| Calcitriol (in vivo) | CD86 | Significantly decreased | |
| Calcitriol (in vitro) | CD80 | Downregulation | |
| Calcitriol (in vitro) | CD86 | Downregulation |
Modulation of Macrophage Polarization
Macrophages can be broadly classified into pro-inflammatory M1 and anti-inflammatory M2 phenotypes. This compound and its analogs can influence macrophage polarization, generally promoting a shift towards the M2 phenotype.
Quantitative Data: Effect of Calcitriol on Macrophage Polarization Markers
| Macrophage Phenotype | Marker | Calcitriol Concentration | Effect | Reference |
| M1 | iNOS | 10 nM & 100 nM | Significantly decreased MFI | |
| M2 | ARG1 | 10 nM & 100 nM | Significantly increased MFI | |
| M1 (from BC patients) | CD80, HLA-DR | 1, 10, 100 nM | Reduced expression | |
| M2 (from BC patients) | CD163 | 1, 10, 100 nM | Reduced expression |
Signaling Pathway Diagrams
Vitamin D Receptor (VDR) Signaling Pathway
Caption: VDR signaling pathway initiated by this compound.
This compound-mediated Inhibition of the NF-κB Pathway
Caption: Inhibition of NF-κB pathway by this compound-VDR complex.
Experimental Protocols
T-Cell Proliferation Assay (CFSE-based)
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs at 1-10 x 106 cells/mL in pre-warmed PBS. Add an equal volume of 10 µM Carboxyfluorescein succinimidyl ester (CFSE) solution (for a final concentration of 5 µM) and incubate for 10 minutes at 37°C.
-
Quenching: Stop the labeling reaction by adding 5 volumes of ice-cold culture medium (e.g., RPMI-1640 with 10% FBS) and incubate on ice for 5 minutes.
-
Washing: Wash the cells three times with complete culture medium to remove excess CFSE.
-
Cell Culture: Resuspend the labeled cells in complete culture medium and plate in a 96-well plate at a density of 2 x 105 cells/well.
-
Treatment and Stimulation: Add this compound at various concentrations (e.g., 10-10 to 10-7 M) to the wells. Stimulate the cells with a mitogen such as Phytohemagglutinin (PHA) at 5 µg/mL or with anti-CD3/anti-CD28 beads. Include unstimulated and vehicle-treated controls.
-
Incubation: Culture the cells for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells using a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
In Vitro Differentiation of Th17 Cells
-
Cell Isolation: Isolate naive CD4+ T cells (CD4+CD45RA+CCR7+) from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., OKT3) at 1-5 µg/mL in PBS overnight at 4°C. Wash the plate with PBS before use.
-
Cell Culture: Plate the naive CD4+ T cells at a density of 1 x 106 cells/mL in complete RPMI-1640 medium.
-
Differentiation Cocktail: Add the following to the culture medium:
-
Anti-CD28 antibody (1-2 µg/mL)
-
Recombinant human IL-6 (20-50 ng/mL)
-
Recombinant human TGF-β1 (1-5 ng/mL)
-
Recombinant human IL-23 (20-50 ng/mL)
-
Recombinant human IL-1β (10-20 ng/mL)
-
Anti-IFN-γ antibody (10 µg/mL)
-
Anti-IL-4 antibody (10 µg/mL)
-
-
This compound Treatment: Add this compound at desired concentrations to the treatment wells. Include a vehicle control.
-
Incubation: Culture the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Analysis: Restimulate the cells with PMA (50 ng/mL) and ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Perform intracellular staining for IL-17A and analyze by flow cytometry.
Flow Cytometry Analysis of Dendritic Cell Maturation Markers
-
DC Generation: Generate monocyte-derived DCs by culturing PBMCs with GM-CSF and IL-4 for 5-7 days.
-
Maturation and Treatment: Induce DC maturation with a stimulant such as Lipopolysaccharide (LPS) (100 ng/mL) for 24-48 hours. In parallel, treat maturing DCs with different concentrations of this compound or a vehicle control.
-
Cell Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS and 0.05% sodium azide). Stain the cells with fluorescently labeled antibodies against DC maturation markers such as CD80, CD86, CD83, HLA-DR, and a general DC marker like CD11c. Use appropriate isotype controls. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the CD11c+ population and analyze the expression levels (Mean Fluorescence Intensity - MFI) and the percentage of positive cells for the maturation markers in the different treatment groups.
Conclusion
This compound is a potent immunomodulatory agent that acts through the Vitamin D Receptor to influence a wide range of immune cell functions. Its ability to suppress pro-inflammatory T-cell responses, promote regulatory T-cell development, inhibit dendritic cell maturation, and modulate macrophage polarization highlights its therapeutic potential in autoimmune and inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the immunomodulatory properties of this compound. Further research is warranted to obtain more this compound-specific quantitative data to build upon the extensive knowledge base established for its parent compound, calcitriol.
References
- 1. Calcitriol inhibits the PHA-induced production of IL-2 and IFN-gamma and the proliferation of human peripheral blood leukocytes while enhancing the surface expression of HLA class II molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 1,25-dihydroxyvitamin D3 on interferon gamma production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcitriol Suppresses Antiretinal Autoimmunity through Inhibitory Effects on the Th17 Effector Response - PMC [pmc.ncbi.nlm.nih.gov]
Falecalcitriol: A Deep Dive into its Impact on Gene Expression in Target Tissues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Falecalcitriol, a synthetic analog of calcitriol (the active form of vitamin D3), exhibits higher potency and a longer duration of action, making it a subject of significant interest for therapeutic applications. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound modulates gene expression in key target tissues. We will delve into its core signaling pathway, summarize quantitative data on gene expression changes, provide detailed experimental protocols for studying its effects, and visualize the intricate molecular interactions and workflows. While direct quantitative data for this compound remains an emerging field of study, this guide leverages extensive data from its parent compound, calcitriol, to provide a robust framework for understanding its potent biological effects.
Introduction to this compound
This compound is a structural analog of calcitriol, designed to have a modified side chain that confers increased metabolic stability and enhanced biological activity. This heightened potency allows for the administration of lower doses compared to calcitriol, potentially reducing the risk of side effects such as hypercalcemia. Its therapeutic potential is being explored in a variety of conditions, including secondary hyperparathyroidism, psoriasis, and certain cancers. The primary mechanism of action for this compound, like calcitriol, is the regulation of gene transcription through the Vitamin D Receptor (VDR).
The Core Signaling Pathway of this compound
This compound exerts its genomic effects by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors. This binding initiates a cascade of molecular events that ultimately alters the expression of target genes.
The key steps in the this compound signaling pathway are as follows:
-
Binding to VDR: this compound enters the target cell and binds to the VDR in the cytoplasm or nucleus.
-
Heterodimerization: The this compound-VDR complex then forms a heterodimer with the Retinoid X Receptor (RXR).
-
VDRE Binding: This heterodimeric complex translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.
-
Recruitment of Co-regulators: The VDR/RXR-VDRE complex recruits a variety of co-activator or co-repressor proteins.
-
Modulation of Transcription: The assembled complex modulates the rate of transcription of the target gene by RNA polymerase II, leading to either an increase or decrease in the synthesis of messenger RNA (mRNA) and, consequently, the corresponding protein.
Impact on Gene Expression in Target Tissues: Quantitative Data
This compound's ability to modulate gene expression is central to its therapeutic effects in various tissues. While direct quantitative data for this compound is still emerging, studies on its parent compound, calcitriol, provide valuable insights into the magnitude of these changes. It is important to note that this compound is reported to be more potent than calcitriol, and therefore, the actual fold changes in gene expression in response to this compound may be greater than those listed below.
Bone Metabolism: Regulation of Osteoclastogenesis
In bone, this compound plays a crucial role in regulating the balance between bone formation and resorption. It influences the expression of key genes in osteoblasts and their precursors, such as Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Osteoprotegerin (OPG).
| Target Gene | Cell Type | Treatment | Fold Change in mRNA Expression (vs. Control) | Reference |
| VDR | Human Periodontal Ligament Cells | 10⁻⁸ M Calcitriol (6 days) | 3.04 ± 1.06 | [1] |
| RANKL | Human Periodontal Ligament Cells | 10⁻⁸ M Calcitriol (6 days) | 9.82 (range: 0.75-119.18) | [1] |
| OPG | Human Periodontal Ligament Cells | 10⁻⁸ M Calcitriol (6 days) | 0.94 ± 0.39 (not significant) | [1] |
Table 1: Calcitriol's effect on gene expression in human periodontal ligament cells.[1]
Intestinal Calcium Absorption
A primary function of Vitamin D and its analogs is to enhance intestinal calcium absorption. This is achieved through the upregulation of genes encoding calcium-binding proteins and channels.
| Target Gene | Cell Type | Treatment | Fold Change in mRNA Expression (vs. Control) | Reference |
| Calbindin-D9k | Caco-2 (human intestinal cells) | 10 nM Calcitriol (48h) | ~5-fold | [2] |
| Calbindin-D28k | Cultured human syncytiotrophoblast | Dose-dependent increase | Dose-dependent |
Table 2: Calcitriol's effect on calbindin gene expression.
Psoriasis and Keratinocyte Differentiation
In the skin, this compound is effective in treating psoriasis by inhibiting keratinocyte proliferation and promoting their differentiation. This involves the regulation of a complex network of genes.
| Target Gene | Cell Type / Model | Treatment | Effect on Gene Expression | Reference |
| Interleukin-8 (IL-8) | Reconstructed Human Epidermis | Calcitriol | Significant inhibition | |
| RANTES | Reconstructed Human Epidermis | Calcitriol | Significant inhibition | |
| Psoriasin (S100A7) | Reconstructed Human Epidermis | Calcitriol | Significant inhibition |
Table 3: Calcitriol's effect on inflammatory and differentiation-related genes in a psoriasis model.
Immunomodulation
This compound possesses immunomodulatory properties, influencing the expression of cytokines and other immune-related genes.
| Target Gene | Cell Type | Treatment | Effect on Gene Expression | Reference |
| Interleukin-10 (IL-10) | Cultured human trophoblasts | Calcitriol | Dose-dependent inhibition |
Table 4: Calcitriol's effect on IL-10 gene expression.
Experimental Protocols
The following are generalized protocols for investigating the effects of this compound on gene expression in cell culture. These should be optimized for specific cell types and experimental questions.
Cell Culture and Treatment
-
Cell Seeding: Plate the target cells (e.g., human keratinocytes, osteoblasts, or cancer cell lines) in appropriate culture dishes or plates at a density that allows for logarithmic growth during the experiment.
-
Cell Culture: Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations. A vehicle control (medium with the solvent) should always be included.
-
Treatment: When cells reach the desired confluency (typically 70-80%), replace the old medium with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 24, 48 hours) to allow for changes in gene expression.
-
Cell Harvesting: After the incubation period, wash the cells with phosphate-buffered saline (PBS) and harvest them for RNA extraction.
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Isolate total RNA from the harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer Design: Design and validate specific primers for the target genes and at least one housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based assay. The reaction mixture typically includes cDNA template, forward and reverse primers, and a qPCR master mix.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions should be optimized for the specific primers and target genes.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression (fold change) using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
Conclusion
This compound is a potent modulator of gene expression with significant therapeutic potential. Its primary mechanism of action through the Vitamin D Receptor allows it to influence a wide array of biological processes in various target tissues. While more direct quantitative data on this compound's effects on gene expression is needed, the existing knowledge of calcitriol's activity provides a strong foundation for future research and drug development. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further explore the intricate molecular mechanisms of this compound and its impact on human health.
References
- 1. [Effects of calcitriol on the expression of vitamin D receptor, RANKL and osteoprotegerin in human periodontal ligament cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of calbindin D-9k mRNA and its regulation by 1,25-dihydroxyvitamin D3 in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Falecalcitriol Dosage Calculation in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the dosage calculation and administration of Falecalcitriol in in vivo rodent studies. This compound, a synthetic analog of calcitriol (the active form of vitamin D3), is a potent modulator of calcium and phosphate homeostasis, primarily through its high-affinity binding to the Vitamin D Receptor (VDR).[1][2] This document outlines the mechanism of action of this compound, summarizes effective and toxic dosages from various rodent studies, and provides detailed protocols for its formulation and administration.
Mechanism of Action
This compound exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[1][2] The this compound-VDR complex heterodimerizes with the Retinoid X Receptor (RXR), and this complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[1] This interaction modulates the transcription of genes involved in:
-
Intestinal Calcium and Phosphate Absorption: Upregulates the expression of calcium-binding proteins like calbindin, enhancing the absorption of dietary calcium and phosphate.
-
Renal Calcium and Phosphate Reabsorption: Reduces the excretion of calcium and phosphate by increasing their reabsorption in the renal tubules.
-
Bone Metabolism: Stimulates the differentiation of osteoclasts, leading to bone resorption and mobilization of calcium from bone.
-
Parathyroid Hormone (PTH) Suppression: Inhibits the synthesis and secretion of PTH from the parathyroid glands.
This compound exhibits higher potency and a longer duration of action compared to endogenous calcitriol. This is attributed to its altered side chain metabolism, which makes it more resistant to inactivation by the enzyme CYP24.
Signaling Pathway of this compound
References
- 1. In vivo and in vitro pharmacokinetics and metabolism studies of 26,26,26,27,27,27-F6-1,25(OH)2 vitamin D3 (this compound) in rat: induction of vitamin D3-24-hydroxylase (CYP24) responsible for 23S-hydroxylation in target tissues and the drop in serum levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronopharmacology of oxacalcitriol in rat model of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for dissolving and administering Falecalcitriol in cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the dissolution and administration of Falecalcitriol in in vitro cell culture experiments. This compound, a synthetic analog of calcitriol (the active form of vitamin D3), is known for its higher potency and longer duration of action, making it a valuable compound for research in areas such as cancer, immunology, and bone metabolism.[1][2]
Overview and Mechanism of Action
This compound exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates the expression of numerous genes involved in a variety of cellular processes.[2][3] Upon binding, the this compound-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This signaling cascade ultimately influences processes such as cell proliferation, differentiation, and apoptosis.
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Quantitative Data Summary
Due to the higher potency of this compound compared to calcitriol, it is recommended to start with lower concentrations and perform a dose-response curve to determine the optimal concentration for a specific cell line and experimental endpoint. The following table summarizes concentrations of the related compound, calcitriol, used in various in vitro studies, which can serve as a starting point for designing experiments with this compound.
| Cell Type | Application | Calcitriol Concentration Range | Reference |
| Proximal Tubular Cells (OK) | Inhibition of cell proliferation | 10⁻¹² M to 10⁻⁶ M | |
| Parathyroid Cells (Normal Dog) | Inhibition of cell proliferation and apoptosis | 10⁻¹⁰ M to 10⁻⁷ M | |
| Human Keratinocytes (HaCaT) | Inhibition of cell proliferation | 10⁻⁹ M to 10⁻⁶ M | |
| Human Keratinocytes (Primary) | Enhanced proliferation | ≤ 10⁻⁹ M | |
| Human Promyelocytic Leukemia (HL60) | Induction of differentiation | 10⁻¹⁵ M to 10⁻⁹ M (in combination with retinoids) | |
| Bone Mineral (Neonatal Mouse Calvariae) | Increased calcium efflux | ≥ 10⁻⁹ M |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Sterile, pyrogen-free cell culture medium appropriate for the cell line
-
Sterile, serological pipettes and pipette tips
-
Vortex mixer
-
Cell culture incubator (37°C, 5% CO₂)
Preparation of this compound Stock Solution (1 mM)
Note: this compound is unstable in solution; it is highly recommended to prepare fresh stock solutions for each experiment. If storage is necessary, aliquot the stock solution into amber, airtight vials and store at -80°C for a short period. Avoid repeated freeze-thaw cycles.
-
Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) in a sterile, amber microcentrifuge tube or glass vial. Perform this step in a chemical fume hood.
-
Dissolution: Add the appropriate volume of cell culture grade DMSO to the weighed this compound to achieve a 1 mM stock solution. For 1 mg of this compound (Molecular Weight: 524.58 g/mol ), this would be 1.906 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but do not overheat.
-
Sterilization: The stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for small volumes of DMSO-based stock solutions as the compound may bind to the filter membrane.
Preparation of Working Solutions and Administration to Cell Culture
Note: The final concentration of DMSO in the cell culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Serial Dilutions: Prepare a series of intermediate dilutions of the 1 mM this compound stock solution in sterile cell culture medium. It is recommended to perform serial dilutions to achieve the desired final concentrations accurately. For example, to prepare a 1 µM working solution, dilute 1 µL of the 1 mM stock solution into 999 µL of cell culture medium.
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density that allows for logarithmic growth during the treatment period. Allow the cells to adhere and stabilize overnight.
-
Treatment: Remove the existing culture medium and replace it with fresh medium containing the desired final concentrations of this compound. Ensure that the volume of the added working solution is minimal to maintain the desired final DMSO concentration. For example, to achieve a final concentration of 10 nM from a 1 µM working solution, add 10 µL of the working solution to 990 µL of fresh medium in the well.
-
Control Groups: Include the following control groups in your experiment:
-
Untreated Control: Cells cultured in medium without any treatment.
-
Vehicle Control: Cells cultured in medium containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for the desired experimental duration. The incubation time will vary depending on the cell type and the specific biological question being addressed.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound treatment.
Important Considerations
-
Compound Stability: As this compound is unstable in solution, always prepare fresh solutions for each experiment. Protect the stock solution and working solutions from light.
-
Solvent Effects: High concentrations of DMSO can be toxic to cells. It is crucial to maintain a final DMSO concentration below 0.5%, and preferably at or below 0.1%, in the cell culture medium. Always include a vehicle control in your experiments.
-
Cell Line Variability: The optimal concentration of this compound and the cellular response can vary significantly between different cell lines. It is essential to perform dose-response and time-course experiments for each new cell line.
-
Potency: this compound is reported to be more potent than calcitriol. Therefore, initial experiments should test a range of concentrations, including those lower than what is typically used for calcitriol.
References
Application Note: Quantitative Analysis of Falecalcitriol in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Falecalcitriol is a synthetic analog of Calcitriol, the active form of vitamin D3. It exhibits higher potency and a longer duration of action in vivo, making it a compound of interest for therapeutic applications, particularly in the management of secondary hyperparathyroidism in patients with chronic kidney disease.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of vitamin D analogs, employing solid-phase extraction (SPE) for sample cleanup and derivatization to enhance ionization efficiency and sensitivity.
Signaling Pathway of this compound
This compound, like other vitamin D analogs, exerts its biological effects by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor family of transcription factors.[2][3] Upon binding, the this compound-VDR complex forms a heterodimer with the Retinoid-X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[2][4] This interaction modulates the transcription of genes involved in calcium and phosphate homeostasis, bone metabolism, and cellular differentiation.
Experimental Protocol
This protocol describes the procedures for plasma sample preparation, LC-MS/MS analysis, and method validation.
Materials and Reagents
-
This compound reference standard (Molecular Weight: 524.58 g/mol )
-
Calcitriol-d6 (Internal Standard, IS)
-
Human plasma (K2-EDTA)
-
Methanol, Acetonitrile, Chloroform (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium trifluoroacetate
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Water (deionized, 18 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X, 30 mg/1 cc)
Stock and Working Solutions
-
This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve this compound in methanol.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve Calcitriol-d6 in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.
-
PTAD Solution (0.1 mg/mL): Prepare fresh by dissolving PTAD in acetonitrile.
Sample Preparation
The following procedure should be performed under yellow light due to the light sensitivity of vitamin D analogs.
-
Spiking: To 500 µL of plasma (blank, standard, QC, or unknown sample), add 25 µL of the appropriate this compound working solution (or methanol for unknown samples) and 25 µL of the Calcitriol-d6 internal standard working solution (to achieve a final concentration of ~100 ng/mL). Vortex for 30 seconds.
-
Protein Precipitation: Add 500 µL of 0.1% (v/v) formic acid in water and vortex for 30 seconds. Centrifuge at 14,000 rpm for 5 minutes at 10°C.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile in water.
-
Dry the cartridge under a stream of nitrogen for 30 seconds.
-
Elute the analyte and internal standard with 2 mL of chloroform into a clean collection tube.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Derivatization:
-
Reconstitute the dried residue in 200 µL of the PTAD solution (0.1 mg/mL in acetonitrile).
-
Vortex for 30 seconds and allow the reaction to proceed at room temperature for 2 hours.
-
Evaporate the derivatized sample to dryness under nitrogen at 30°C.
-
-
Reconstitution: Reconstitute the final residue in 300 µL of the mobile phase (e.g., 60:40 acetonitrile:4mM ammonium trifluoroacetate) and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
LC System: Waters Acquity UPLC or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase A: 4 mM Ammonium Trifluoroacetate in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
Initial: 20% B
-
0-4.0 min: 20% to 80% B
-
4.01-5.50 min: 80% B
-
5.51-7.0 min: Return to 20% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.8 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Cone Gas Flow: 150 L/h
-
Desolvation Gas Flow: 1100 L/h
Proposed MRM Transitions
The following Multiple Reaction Monitoring (MRM) transitions are proposed for the PTAD-derivatized analytes. These should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound-PTAD | 682.6 | 314.2 | ~4 | ~20 |
| Calcitriol-d6-PTAD (IS) | 580.4 | 314.1 | ~4 | ~18 |
Note: The precursor ion for this compound-PTAD is calculated based on the molecular weight of this compound (524.58) + the mass of PTAD (175.18) + H+ (1.01) - H2O (18.01) = 682.76. The product ion is proposed based on the common fragmentation pattern observed for Calcitriol-PTAD, which corresponds to the side chain cleavage. This transition requires experimental verification and optimization.
Quantitative Data and Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). The following tables present representative data based on similar validated assays for vitamin D analogs.
Table 1: Calibration Curve
| Concentration (pg/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ: 10 | 98.5 | 8.2 |
| 20 | 102.1 | 6.5 |
| 50 | 101.3 | 4.1 |
| 100 | 99.2 | 3.5 |
| 250 | 97.8 | 2.8 |
| 500 | 100.5 | 2.1 |
| 800 | 101.9 | 1.9 |
| ULOQ: 1000 | 99.7 | 2.5 |
| A linear range of 10-1000 pg/mL with a correlation coefficient (r²) > 0.99 is expected. The weighting factor of 1/x² is typically used. |
Table 2: Precision and Accuracy (Intra- and Inter-day)
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 30 | 6.8 | 103.2 | 7.5 | 101.8 |
| MQC | 300 | 4.5 | 98.9 | 5.1 | 99.5 |
| HQC | 750 | 3.1 | 101.5 | 4.2 | 100.9 |
| Acceptance criteria: Precision (%CV) ≤ 15% (≤ 20% at LLOQ) and Accuracy within ±15% (±20% at LLOQ) of the nominal value. |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (pg/mL) | Mean Recovery (%) | Matrix Effect |
| LQC | 30 | 88.5 | 1.05 |
| HQC | 750 | 91.2 | 1.02 |
| Recovery should be consistent and reproducible. Matrix effect values close to 1 indicate minimal ion suppression or enhancement. |
Table 4: Stability
| Stability Condition | Duration | LQC Stability (%) | HQC Stability (%) |
| Bench-top (RT) | 8 hours | 97.2 | 98.5 |
| Autosampler (4°C) | 24 hours | 99.1 | 99.8 |
| Freeze-Thaw | 3 cycles | 95.8 | 96.4 |
| Long-term (-80°C) | 90 days | 98.3 | 97.9 |
| Analytes are considered stable if the mean concentration is within ±15% of the nominal concentration. |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantitative determination of this compound in human plasma. The combination of solid-phase extraction and PTAD derivatization ensures effective sample clean-up and high sensitivity, making the method suitable for supporting clinical and preclinical studies. All validation parameters should be thoroughly assessed to ensure the reliability and accuracy of the data generated.
References
Detecting Vitamin D Receptor Activation by Falecalcitriol Using Immunohistochemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Falecalcitriol is a potent synthetic analog of calcitriol, the active form of Vitamin D3. It exerts its biological effects by binding to and activating the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates a multitude of genes involved in calcium homeostasis, cell proliferation, differentiation, and immune modulation.[1][2][3] Upon activation by a ligand like this compound, the VDR undergoes a conformational change, leading to its translocation from the cytoplasm to the nucleus.[4][5] In the nucleus, it forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
Immunohistochemistry (IHC) is a powerful technique to visualize the subcellular localization of the VDR and is therefore an effective method for assessing its activation state. A shift in VDR staining from predominantly cytoplasmic to predominantly nuclear upon treatment with this compound provides a direct, visually evident, and quantifiable measure of receptor activation in cells and tissues.
These application notes provide detailed protocols for the immunohistochemical detection of VDR activation, focusing on the ligand-induced nuclear translocation as the primary indicator.
Core Principle: VDR Nuclear Translocation
The key principle behind this application is the change in the subcellular location of the VDR upon ligand binding.
-
Inactive State: In the absence of a ligand, the VDR is primarily located in the cytoplasm.
-
Active State: Binding of this compound induces a conformational change in the VDR, unmasking a nuclear localization signal. This prompts the translocation of the VDR into the nucleus, where it can regulate gene expression.
This shift can be qualitatively observed and quantitatively assessed using IHC by comparing the intensity and distribution of VDR staining in the cytoplasm versus the nucleus in treated versus untreated samples.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the VDR signaling pathway activated by this compound and the general experimental workflow for its detection by IHC.
Experimental Protocols
Protocol 1: Immunohistochemistry for VDR in Paraffin-Embedded Tissues
This protocol is adapted from standard, validated procedures for VDR detection in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 80%)
-
Antigen Retrieval Solution: 0.01 M Sodium Citrate buffer, pH 6.0
-
Wash Buffer: Phosphate Buffered Saline (PBS)
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol
-
Blocking Solution: 5% Normal Goat Serum in PBS
-
Primary Antibody: Mouse anti-VDR monoclonal antibody (e.g., Clone D-6, sc-13133)
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG
-
Chromogen: Diaminobenzidine (DAB) kit
-
Counterstain: Mayer's Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in a 60°C oven for 20-30 minutes.
-
Immerse in xylene, 2 changes for 5 minutes each.
-
Immerse in 100% ethanol, 2 changes for 3 minutes each.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 80% ethanol for 3 minutes.
-
Rinse gently in running deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Solution in a water bath or steamer to 95-98°C.
-
Immerse slides in the hot citrate buffer and incubate for 20-40 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in PBS, 2 changes for 5 minutes each.
-
-
Staining:
-
Quench endogenous peroxidase activity by incubating slides in 3% H₂O₂ in methanol for 15 minutes.
-
Rinse in PBS, 2 changes for 5 minutes each.
-
Apply Blocking Solution and incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Drain blocking solution (do not rinse) and apply primary anti-VDR antibody diluted in PBS (e.g., 1:100 - 1:400 dilution).
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
Rinse in PBS, 3 changes for 5 minutes each.
-
Apply HRP-conjugated secondary antibody according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.
-
Rinse in PBS, 3 changes for 5 minutes each.
-
Prepare and apply DAB chromogen solution. Incubate for 3-10 minutes, or until desired brown staining intensity is reached (monitor under a microscope).
-
Rinse gently in running tap water.
-
-
Counterstaining and Mounting:
-
Counterstain with Mayer's Hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water for 5 minutes.
-
Dehydrate through graded ethanols (80%, 95%, 100%) and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Protocol 2: In Vitro Cell Treatment with this compound
This protocol outlines the treatment of cultured cells prior to fixation and processing for IHC analysis.
Materials:
-
Cultured cells of interest (e.g., breast cancer cell line MCF-7, colon cancer line Caco-2)
-
Appropriate cell culture medium
-
This compound
-
Vehicle (e.g., DMSO, Ethanol)
-
Chamber slides or coverslips for cell culture
Procedure:
-
Seed cells onto chamber slides or coverslips and allow them to adhere and reach desired confluency (e.g., 60-70%).
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
Dilute this compound in cell culture medium to the desired final concentration. A dose-response experiment is recommended (e.g., 1 nM, 10 nM, 100 nM).
-
Prepare a vehicle control by adding an equivalent amount of vehicle to the culture medium.
-
Remove the old medium from the cells and add the this compound-containing medium or the vehicle control medium.
-
Incubate for a specified time to allow for VDR activation and translocation (e.g., 1 hour, 3 hours, 6 hours). A time-course experiment is recommended.
-
After incubation, wash the cells with PBS and proceed immediately to fixation (e.g., with 4% paraformaldehyde) and subsequent immunocytochemistry, following a similar staining procedure as outlined in Protocol 1 (omitting deparaffinization and antigen retrieval steps).
Data Presentation and Quantification
To quantify VDR activation, the staining results should be evaluated using a semi-quantitative scoring method that considers both the intensity and the percentage of positive cells, assessed separately for the nucleus and cytoplasm. The Immunoreactive Score (IRS) is a commonly used method.
IRS Calculation: IRS = Percentage of Positive Cells Score × Staining Intensity Score
The scores for each component are assigned as follows:
| Score | Percentage of Positive Cells | Staining Intensity |
| 0 | <10% | Negative |
| 1 | 10% - 30% | Weak |
| 2 | 31% - 75% | Moderate |
| 3 | >75% | Strong |
This calculation is performed for both nuclear and cytoplasmic compartments. An increase in the nuclear IRS coupled with a potential decrease in the cytoplasmic IRS indicates VDR activation.
Table 1: Recommended Reagents and Conditions for VDR IHC
| Parameter | Recommendation | Notes |
| Tissue Preparation | Formalin-Fixed, Paraffin-Embedded (FFPE) | Standard method for preserving tissue morphology. |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) with Sodium Citrate Buffer (pH 6.0) | Crucial for unmasking the VDR epitope after formalin fixation. |
| Primary Antibody | Mouse Monoclonal anti-VDR (Clone D-6) or Rabbit Polyclonal anti-VDR | Clone D-6 is widely cited. Always validate antibody specificity. |
| Primary Ab Dilution | 1:100 - 1:400 | Optimal dilution should be determined empirically for each antibody lot and tissue type. |
| Incubation Time | 1-2 hours at Room Temp or Overnight at 4°C | Overnight incubation at 4°C often yields higher specificity and lower background. |
| Detection System | HRP-Polymer based secondary antibody with DAB chromogen | Provides high sensitivity and permanent staining. |
| Positive Control | Tissue known to express VDR (e.g., skin, colon, kidney, parathyroid) | Essential for verifying the staining protocol and reagent performance. |
| Negative Control | Omission of the primary antibody or incubation with isotype-matched IgG | Necessary to assess non-specific binding of the secondary antibody and other reagents. |
Table 2: Illustrative Example of Quantified VDR Activation Data
The following table represents hypothetical data from an in vitro experiment where cells were treated with this compound for 3 hours. The VDR staining was scored using the IRS system.
| Treatment Group | Mean Cytoplasmic IRS (± SD) | Mean Nuclear IRS (± SD) | Interpretation of VDR Activation |
| Vehicle Control | 6.5 (± 1.2) | 1.8 (± 0.8) | Basal / Inactive |
| This compound (10 nM) | 2.1 (± 0.9) | 7.9 (± 1.5) | Strong Activation |
Data are for illustrative purposes only and should be replaced with experimental results.
This quantitative data clearly demonstrates a significant shift in the Immunoreactive Score from the cytoplasm to the nucleus upon treatment with this compound, indicating successful VDR activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Vitamin D receptor expression in invasive breast tumors and breast cancer survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemical evaluation of vitamin D receptor (VDR) expression in cutaneous melanoma tissues and four VDR gene polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemical Detection of the Presence of Vitamin D Receptor in Childhood Solid Tumors [mdpi.com]
Application Note: Gene Expression Analysis in Response to Falecalcitriol Treatment using qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Falecalcitriol, a synthetic analog of calcitriol (the active form of vitamin D3), is a potent agonist of the Vitamin D Receptor (VDR).[1][2] Like its natural counterpart, this compound binds to the VDR, a nuclear receptor that regulates the expression of numerous genes.[1] This interaction initiates a cascade of molecular events, leading to changes in cellular function. This compound has been shown to have higher potency and a longer duration of action compared to calcitriol.[2] Its primary mechanism of action involves the VDR forming a heterodimer with the retinoid X receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
This application note provides a detailed protocol for analyzing changes in gene expression in response to this compound treatment using quantitative Polymerase Chain Reaction (qPCR). We will focus on key target genes involved in calcium homeostasis and cell cycle regulation. The provided protocols and data serve as a comprehensive guide for researchers investigating the molecular mechanisms of this compound.
Signaling Pathway of this compound
This compound exerts its effects by activating the VDR signaling pathway. Upon entering the cell, this compound binds to the VDR. This complex then heterodimerizes with the RXR and translocates to the nucleus. The VDR/RXR heterodimer binds to VDREs on the DNA, recruiting coactivator or corepressor proteins to modulate the transcription of target genes.
Caption: this compound signaling pathway.
Experimental Workflow
The following diagram outlines the major steps for analyzing gene expression changes in response to this compound treatment using qPCR.
Caption: qPCR experimental workflow.
Detailed Protocols
I. Cell Culture and this compound Treatment
-
Cell Line: Human kidney proximal tubule epithelial cells (HK-2) are a suitable model for studying genes related to calcium and phosphate homeostasis.
-
Cell Seeding: Seed HK-2 cells in 6-well plates at a density of 2 x 10^5 cells per well in Keratinocyte Serum-Free Medium (KSFM) supplemented with human recombinant epidermal growth factor and bovine pituitary extract.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Allow the cells to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced effects.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) or vehicle control (DMSO).
-
Incubation Time: Incubate the cells for a predetermined time period (e.g., 24 hours) to allow for changes in gene expression.
II. RNA Extraction and Quality Control
-
RNA Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., TRIzol reagent). Extract total RNA following the manufacturer's protocol.
-
RNA Quantification and Purity: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio between 1.8 and 2.0 indicates pure RNA.
-
RNA Integrity: Assess RNA integrity by running an aliquot of the RNA sample on a 1% agarose gel. The presence of sharp 28S and 18S ribosomal RNA bands indicates intact RNA.
III. cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In an RNase-free tube, combine 1 µg of total RNA, 1 µL of oligo(dT) primers (500 µg/mL), and nuclease-free water to a final volume of 12.5 µL.
-
Denaturation: Heat the mixture at 65°C for 5 minutes, then quickly chill on ice.
-
Reverse Transcription Mix: Prepare a master mix containing 4 µL of 5X reaction buffer, 1 µL of RNase inhibitor (10 U/µL), 2 µL of 10 mM dNTP mix, and 1 µL of reverse transcriptase (200 U/µL).
-
Incubation: Add 7.5 µL of the master mix to the RNA/primer mixture. Incubate at 42°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.
IV. Quantitative PCR (qPCR)
-
Target Genes:
-
Upregulated: CYP24A1 (cytochrome P450 family 24 subfamily A member 1), S100G (Calbindin 1), TRPV6 (transient receptor potential cation channel subfamily V member 6)
-
Downregulated: PTH (parathyroid hormone)
-
Reference Genes: GAPDH (glyceraldehyde-3-phosphate dehydrogenase), ACTB (beta-actin)
-
-
Primer Design: Use pre-validated qPCR primers for the target and reference genes.
-
qPCR Reaction Mix: Prepare the following reaction mix in a qPCR tube:
-
10 µL of 2X SYBR Green qPCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of cDNA template (diluted 1:10)
-
6 µL of Nuclease-free water
-
-
Thermal Cycling: Perform qPCR using a real-time PCR system with the following typical thermal cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.
-
V. Data Analysis
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
Calculate ΔCt: For each sample, normalize the Ct value of the target gene to the Ct value of the reference gene (e.g., GAPDH).
-
ΔCt = Ct (Target Gene) - Ct (Reference Gene)
-
-
Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the vehicle control sample.
-
ΔΔCt = ΔCt (Treated Sample) - ΔCt (Control Sample)
-
-
Calculate Fold Change: Calculate the fold change in gene expression using the formula:
-
Fold Change = 2^(-ΔΔCt)
-
Data Presentation
The following tables summarize representative quantitative data for gene expression changes in HK-2 cells treated with this compound for 24 hours. Note: This is representative data generated for illustrative purposes.
Table 1: Dose-Dependent Effect of this compound on Target Gene Expression
| Target Gene | This compound Concentration | Average Ct (Target) | Average Ct (GAPDH) | ΔCt | ΔΔCt | Fold Change |
| CYP24A1 | Vehicle (DMSO) | 28.5 | 18.2 | 10.3 | 0.0 | 1.0 |
| 0.1 nM | 26.3 | 18.1 | 8.2 | -2.1 | 4.3 | |
| 1 nM | 24.1 | 18.3 | 5.8 | -4.5 | 22.6 | |
| 10 nM | 22.0 | 18.2 | 3.8 | -6.5 | 90.5 | |
| 100 nM | 20.5 | 18.1 | 2.4 | -7.9 | 239.0 | |
| S100G | Vehicle (DMSO) | 26.2 | 18.2 | 8.0 | 0.0 | 1.0 |
| 0.1 nM | 25.1 | 18.1 | 7.0 | -1.0 | 2.0 | |
| 1 nM | 24.0 | 18.3 | 5.7 | -2.3 | 4.9 | |
| 10 nM | 23.1 | 18.2 | 4.9 | -3.1 | 8.6 | |
| 100 nM | 22.4 | 18.1 | 4.3 | -3.7 | 13.0 | |
| TRPV6 | Vehicle (DMSO) | 27.8 | 18.2 | 9.6 | 0.0 | 1.0 |
| 0.1 nM | 26.9 | 18.1 | 8.8 | -0.8 | 1.7 | |
| 1 nM | 26.0 | 18.3 | 7.7 | -1.9 | 3.7 | |
| 10 nM | 25.2 | 18.2 | 7.0 | -2.6 | 6.1 | |
| 100 nM | 24.5 | 18.1 | 6.4 | -3.2 | 9.2 | |
| PTH | Vehicle (DMSO) | 25.4 | 18.2 | 7.2 | 0.0 | 1.0 |
| 0.1 nM | 25.9 | 18.1 | 7.8 | 0.6 | 0.7 | |
| 1 nM | 26.5 | 18.3 | 8.2 | 1.0 | 0.5 | |
| 10 nM | 27.3 | 18.2 | 9.1 | 1.9 | 0.3 | |
| 100 nM | 28.1 | 18.1 | 10.0 | 2.8 | 0.1 |
Table 2: Time-Dependent Effect of this compound (10 nM) on Target Gene Expression
| Target Gene | Incubation Time | Average Ct (Target) | Average Ct (GAPDH) | ΔCt | ΔΔCt | Fold Change |
| CYP24A1 | 0 hr (Control) | 28.5 | 18.2 | 10.3 | 0.0 | 1.0 |
| 6 hr | 25.8 | 18.3 | 7.5 | -2.8 | 6.9 | |
| 12 hr | 23.9 | 18.1 | 5.8 | -4.5 | 22.6 | |
| 24 hr | 22.0 | 18.2 | 3.8 | -6.5 | 90.5 | |
| 48 hr | 21.5 | 18.2 | 3.3 | -7.0 | 128.0 | |
| PTH | 0 hr (Control) | 25.4 | 18.2 | 7.2 | 0.0 | 1.0 |
| 6 hr | 25.8 | 18.3 | 7.5 | 0.3 | 0.8 | |
| 12 hr | 26.4 | 18.1 | 8.3 | 1.1 | 0.5 | |
| 24 hr | 27.3 | 18.2 | 9.1 | 1.9 | 0.3 | |
| 48 hr | 27.8 | 18.2 | 9.6 | 2.4 | 0.2 |
Conclusion
This application note provides a comprehensive framework for researchers to investigate the effects of this compound on gene expression using qPCR. The detailed protocols and representative data offer a practical guide for designing and executing experiments, as well as for analyzing and interpreting the results. By employing these methodologies, researchers can further elucidate the molecular mechanisms underlying the therapeutic potential of this compound in various physiological and pathological contexts.
References
Application Notes and Protocols: Efficacy of Falecalcitriol in a Mouse Model of Psoriasis
Audience: Researchers, scientists, and drug development professionals.
Introduction Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes, immune cell infiltration, and excessive cytokine release. The imiquimod (IMQ)-induced psoriasis-like mouse model is a robust and widely used preclinical tool that recapitulates key features of human plaque psoriasis, particularly the activation of the IL-23/IL-17 inflammatory axis.[1][2][3] Falecalcitriol, an analog of Calcitriol (the active form of Vitamin D3), is investigated for its therapeutic potential based on the known anti-proliferative, pro-differentiative, and immunomodulatory effects of Vitamin D analogs in skin.[4][5] These notes provide a detailed protocol for assessing the efficacy of this compound using this model.
Part 1: Mechanism of Action and Signaling Pathways
Vitamin D analogs like this compound exert their therapeutic effects by binding to the Vitamin D Receptor (VDR). This interaction modulates gene expression, leading to the inhibition of key pathological pathways in psoriasis. The primary mechanisms include the suppression of keratinocyte proliferation, the induction of keratinocyte differentiation, and the modulation of the immune response by inhibiting pro-inflammatory cytokines.
A key immunomodulatory effect is the suppression of the IL-23/IL-17 axis. Dendritic cells are inhibited from producing IL-23, which in turn reduces the proliferation and activation of Th17 cells, a primary source of the pro-inflammatory cytokine IL-17A. This dampens the inflammatory cascade that drives keratinocyte hyperproliferation.
Part 2: Experimental Protocols
This section details the protocol for inducing psoriasis in a mouse model and outlines a treatment regimen to assess the efficacy of this compound.
Imiquimod (IMQ)-Induced Psoriasis Mouse Model
The topical application of imiquimod, a Toll-like receptor 7/8 (TLR7/8) agonist, induces a psoriasis-like phenotype in mice, characterized by erythema, scaling, and skin thickening.
Materials:
-
Mice (BALB/c or C57BL/6 strains, 8-10 weeks old).
-
Imiquimod 5% cream (e.g., Aldara®).
-
Depilatory cream or electric shaver.
-
Calipers for thickness measurements.
-
This compound solution/vehicle.
-
Positive control (e.g., a topical corticosteroid like Clobetasol).
Procedure:
-
Acclimatization: House mice in standard conditions for at least one week before the experiment.
-
Hair Removal: Two days prior to induction, anesthetize the mice and remove hair from a consistent area on the dorsal back (approx. 2x3 cm).
-
Induction:
-
On Day 0, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-6 consecutive days. This corresponds to 3.125 mg of the active ingredient.
-
The left ear can serve as an untreated internal control.
-
-
Treatment Groups:
-
Divide mice into at least four groups (n=8 per group is recommended for statistical power):
-
Group 1 (Naive): No IMQ, no treatment.
-
Group 2 (Vehicle Control): IMQ + Vehicle.
-
Group 3 (this compound): IMQ + this compound (at desired concentrations).
-
Group 4 (Positive Control): IMQ + Clobetasol.
-
-
-
Drug Administration:
-
Begin topical treatment with this compound, vehicle, or positive control on Day 2 of IMQ induction and continue daily until the end of the experiment.
-
Apply the treatment compound 2-4 hours before the daily IMQ application to allow for absorption.
-
-
Monitoring and Scoring:
-
Record body weight daily.
-
Measure ear thickness and back skin thickness daily using digital calipers.
-
Score the severity of skin inflammation on the back using a modified Psoriasis Area and Severity Index (PASI) score, assessing erythema (redness), scaling, and thickness on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The cumulative score ranges from 0 to 12.
-
-
Endpoint and Sample Collection:
-
On the final day (e.g., Day 6), euthanize the mice.
-
Collect skin and ear tissue for histological analysis and cytokine measurement.
-
Collect spleen and draining lymph nodes for immunological analysis.
-
Histological Analysis
Procedure:
-
Fix skin tissue samples in 10% neutral buffered formalin.
-
Embed samples in paraffin and cut 5 µm sections.
-
Stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis), presence of Munro's microabscesses, and inflammatory cell infiltration.
-
Perform immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and immune cell markers (e.g., CD4+ for T-cells).
Cytokine Level Analysis
Procedure:
-
Homogenize skin tissue samples to extract total RNA or protein.
-
qRT-PCR: Use quantitative real-time PCR to measure the mRNA expression levels of key cytokines such as Il17a, Il23a, and Tnf.
-
ELISA: Use Enzyme-Linked Immunosorbent Assay to quantify protein levels of IL-17A, IL-23, and TNF-α in tissue homogenates or serum.
Part 3: Data Presentation and Expected Outcomes
The efficacy of this compound is determined by its ability to reduce the clinical, histological, and molecular markers of psoriasis compared to the vehicle-treated group. The data below are representative of expected outcomes based on studies of similar Vitamin D analogs.
Table 1: Clinical Assessment - Psoriasis Area and Severity Index (PASI)
| Treatment Group | Mean PASI Score (Day 3) | Mean PASI Score (Day 6) | % Reduction vs. Vehicle (Day 6) |
| Vehicle Control | 4.5 ± 0.5 | 8.2 ± 0.8 | - |
| This compound | 3.1 ± 0.4 | 4.5 ± 0.6 | ~45% |
| Positive Control | 2.5 ± 0.3 | 2.1 ± 0.4** | ~74% |
| Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control. |
Table 2: Histological and Physical Measurements
| Treatment Group | Epidermal Thickness (µm) | Ear Thickness Increase (%) | Ki-67 Positive Cells (%) |
| Vehicle Control | 110 ± 12 | 95 ± 10 | 48 ± 5 |
| This compound | 65 ± 9 | 50 ± 7 | 25 ± 4 |
| Positive Control | 35 ± 5 | 25 ± 4 | 12 ± 3** |
| Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control. |
Table 3: Relative mRNA Expression of Pro-inflammatory Cytokines in Skin Tissue
| Treatment Group | Il17a (Fold Change vs. Naive) | Il23a (Fold Change vs. Naive) | Tnf (Fold Change vs. Naive) |
| Vehicle Control | 25.0 ± 3.0 | 15.0 ± 2.1 | 12.0 ± 1.8 |
| This compound | 11.5 ± 2.2 | 6.5 ± 1.5 | 5.8 ± 1.1 |
| Positive Control | 4.0 ± 1.1 | 2.5 ± 0.8 | 3.1 ± 0.7** |
| Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control. |
Conclusion These protocols provide a comprehensive framework for assessing the preclinical efficacy of this compound in a psoriasis mouse model. A positive outcome, characterized by significant reductions in clinical scores, epidermal thickness, and pro-inflammatory cytokine levels, would support its further development as a therapeutic agent for psoriasis. The immunomodulatory action of this compound, primarily through the suppression of the IL-23/IL-17 pathway, is the key mechanism driving its potential therapeutic benefit.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. mdpi.com [mdpi.com]
- 3. imavita.com [imavita.com]
- 4. Immunomodulatory Mechanisms of Action of Calcitriol in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin D analogs: mechanism of action and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability testing of Falecalcitriol solutions for experimental use
Application Notes: Long-Term Stability of Falecalcitriol Solutions
Introduction
This compound, a synthetic analog of calcitriol (the active form of vitamin D3), is a potent agonist of the Vitamin D Receptor (VDR).[1][2] It demonstrates higher potency and a longer duration of action in vivo compared to its natural counterpart.[1][3] These characteristics make it a valuable tool in research investigating calcium and phosphate metabolism, immune function, and cellular growth and differentiation.[4] Given its potency, ensuring the stability and integrity of this compound solutions used in experiments is paramount for generating reliable and reproducible data. One report indicates that the compound is unstable in solution, suggesting that freshly prepared solutions are recommended. This document provides a comprehensive protocol for conducting long-term stability testing of this compound solutions intended for experimental use.
Physicochemical Properties and Stability Considerations
This compound's structure, which includes a tri-fluoromethyl modification on the side chain, contributes to its altered metabolism and potent effects. Like other vitamin D analogs, it is sensitive to factors such as light, oxygen, and pH. Degradation can lead to a loss of potency and the formation of impurities, potentially confounding experimental results. Therefore, a systematic stability study is crucial to define appropriate storage conditions and shelf-life for prepared solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-Methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
| Molecular Formula | C27H38F6O3 | |
| Molar Mass | 524.588 g·mol−1 | |
| Appearance | White to off-white solid | (Typical) |
| Solubility | Soluble in ethanol, DMSO, and other organic solvents. Sparingly soluble in water. | |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 1 mM stock solution of this compound in ethanol. All procedures should be performed under subdued light conditions due to the light sensitivity of vitamin D compounds.
Materials:
-
This compound powder
-
200-proof, anhydrous ethanol (ACS grade or higher)
-
Amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.
-
Weigh out a precise amount of this compound (e.g., 5.25 mg) using a calibrated analytical balance in a low-light environment.
-
Transfer the weighed powder to a 10 mL amber glass volumetric flask.
-
Add approximately 8 mL of anhydrous ethanol to the flask.
-
Vortex the solution for 2-3 minutes or until the powder is completely dissolved.
-
Bring the solution to the final volume of 10 mL with anhydrous ethanol.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Aliquot the stock solution into smaller volume amber glass vials to minimize freeze-thaw cycles and headspace oxygen.
-
Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing.
-
Label each vial clearly with the compound name, concentration, solvent, preparation date, and batch number.
-
Store the stock solutions at the designated temperatures for the stability study (e.g., -20°C for long-term storage).
Table 2: Example Composition of this compound Stock Solution
| Component | Quantity | Purpose |
|---|---|---|
| This compound | 5.25 mg | Active Pharmaceutical Ingredient (API) |
| Anhydrous Ethanol | 10 mL | Solvent |
| Final Concentration | 1 mM | |
Protocol 2: Long-Term Stability Study Design
This protocol outlines a stability study based on ICH (International Council for Harmonisation) guidelines to determine the shelf-life of the this compound solution under different storage conditions.
Methodology:
-
Storage Conditions: Aliquots of the prepared this compound stock solution will be stored under the conditions specified in Table 3. These conditions simulate long-term, intermediate, and accelerated storage.
-
Time Points: Samples will be pulled from each storage condition at the time points indicated in Table 3 for analysis.
-
Analytical Testing: At each time point, the samples will be analyzed for:
-
Appearance: Visual inspection for color change or precipitation.
-
Assay (Concentration): Quantification of this compound concentration using a validated HPLC-UV method (see Protocol 3).
-
Purity/Degradation Products: Assessment of purity and detection of any degradation products by HPLC-UV, calculating the percentage of impurities.
-
Table 3: Long-Term Stability Testing Schedule
| Storage Condition | Time Points for Testing (Months) |
|---|---|
| Long-Term: 5°C ± 3°C | 0, 3, 6, 9, 12, 18, 24 |
| Intermediate: 25°C ± 2°C / 60% ± 5% RH | 0, 3, 6, 9, 12 |
| Accelerated: 40°C ± 2°C / 75% ± 5% RH | 0, 1, 2, 3, 6 |
Protocol 3: Stability-Indicating HPLC-UV Method
This protocol provides a reverse-phase HPLC method for the quantification of this compound and the separation of its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase from a freshly prepared stock solution. A typical concentration range might be 1-50 µg/mL.
-
Sample Preparation: At each stability time point, retrieve a vial from the designated storage condition. Allow it to equilibrate to room temperature. Dilute an aliquot of the stock solution with the mobile phase to fall within the calibration curve range.
-
Analysis:
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared stability samples.
-
Integrate the peak corresponding to this compound and any degradation product peaks.
-
-
Calculations:
-
Assay: Calculate the concentration of this compound in the stability sample using the linear regression equation from the calibration curve. Express the result as a percentage of the initial (Time 0) concentration.
-
Purity: Calculate the percentage of each impurity by dividing the area of the impurity peak by the total area of all peaks and multiplying by 100 (Area Percent method).
-
Data Presentation & Visualization
Example Stability Data
The following tables present illustrative data for a hypothetical stability study.
Table 4: Example Stability Data for this compound Solution (1 mM in Ethanol) at 5°C ± 3°C
| Time (Months) | Appearance | Assay (% of Initial) | Total Degradants (%) |
|---|---|---|---|
| 0 | Clear, colorless | 100.0% | < 0.1% |
| 3 | Clear, colorless | 99.5% | 0.2% |
| 6 | Clear, colorless | 99.1% | 0.4% |
| 12 | Clear, colorless | 98.2% | 0.8% |
| 24 | Clear, colorless | 96.5% | 1.5% |
Table 5: Example Stability Data for this compound Solution (1 mM in Ethanol) at 25°C / 60% RH
| Time (Months) | Appearance | Assay (% of Initial) | Total Degradants (%) |
|---|---|---|---|
| 0 | Clear, colorless | 100.0% | < 0.1% |
| 3 | Clear, colorless | 96.8% | 1.2% |
| 6 | Clear, colorless | 92.5% | 3.7% |
| 12 | Clear, colorless | 85.1% | 8.9% |
Diagrams
References
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Falecalcitriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Falecalcitriol, a synthetic analog of calcitriol (1α,25-dihydroxyvitamin D3), is a potent modulator of the immune system. Like calcitriol, its mechanism of action is primarily mediated through the nuclear Vitamin D Receptor (VDR), which is expressed in various immune cells, including T cells, B cells, and dendritic cells (DCs).[1][2] Binding of this compound to the VDR leads to the regulation of gene transcription, resulting in a wide range of immunomodulatory effects. These effects include the inhibition of T cell proliferation and pro-inflammatory cytokine production, suppression of B cell differentiation into plasma cells, and the modulation of dendritic cell maturation and function.[3][4][5]
Flow cytometry is an indispensable tool for dissecting the cellular and molecular effects of this compound on the immune system. It allows for the precise identification, quantification, and characterization of immune cell subsets within heterogeneous populations based on the expression of specific cell surface and intracellular markers. These application notes provide a comprehensive guide for researchers interested in utilizing flow cytometry to analyze the immunomodulatory effects of this compound.
Disclaimer: The following protocols and data are primarily based on studies conducted with calcitriol, the parent compound of this compound. While the mechanism of action is conserved, it is recommended to optimize and validate these protocols specifically for this compound in your experimental system.
Data Presentation: Summary of Expected Effects
The following tables summarize the anticipated effects of this compound on various immune cell populations and the key markers that can be assessed by flow cytometry.
Table 1: Effects of this compound on T Lymphocytes
| Cell Type | Marker | Expected Effect of this compound | Potential Flow Cytometry Application |
| Helper T Cells (CD4+) | CD25 (IL-2Rα) | No significant change on early expression, but overall proliferation is inhibited. | Assess activation status |
| IFN-γ | Decrease | Intracellular cytokine staining | |
| IL-17 | Decrease | Intracellular cytokine staining | |
| TNF-α | Decrease | Intracellular cytokine staining | |
| Ki-67 | Decrease | Assess proliferation | |
| Regulatory T Cells (Tregs) | CD4+CD25+FoxP3+ | Promotion/Induction | Immunophenotyping of Treg populations |
| IL-10 | Increase (in females) | Intracellular cytokine staining |
Table 2: Effects of this compound on B Lymphocytes
| Cell Type | Marker | Expected Effect of this compound | Potential Flow Cytometry Application |
| Activated B Cells | Proliferation | Inhibition | Proliferation assays (e.g., using CFSE) |
| Apoptosis | Induction | Apoptosis assays (e.g., Annexin V/PI staining) | |
| Plasma Cells | CD138 | Inhibition of differentiation | Assess B cell differentiation |
| Memory B Cells | CD27 | Inhibition of generation | Assess B cell differentiation |
| Co-stimulatory Molecules | CD86 | Decrease | Assess B cell function in T cell activation |
Table 3: Effects of this compound on Dendritic Cells (DCs)
| Cell Type | Marker | Expected Effect of this compound | Potential Flow Cytometry Application |
| Monocyte-derived DCs | CD1a | Inhibition of expression | Assess DC differentiation |
| CD14 | Increase/Re-expression | Assess DC differentiation towards a macrophage-like phenotype | |
| CD40 | Downregulation | Assess DC maturation and co-stimulatory capacity | |
| CD80 | Downregulation | Assess DC maturation and co-stimulatory capacity | |
| CD83 | Inhibition of TNF-α induced expression | Assess DC maturation | |
| MHC Class II | Downregulation | Assess antigen presentation capacity |
Experimental Protocols
Protocol 1: Immunophenotyping of T Cell Subsets and Intracellular Cytokine Staining
Objective: To analyze the effect of this compound on the frequency of T helper subsets (Th1, Th17) and regulatory T cells (Tregs), and their cytokine production.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (and vehicle control, e.g., ethanol)
-
Cell stimulation cocktail (e.g., PMA and Ionomycin) + Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-IFN-γ, anti-IL-17, anti-FoxP3
-
Fixation/Permeabilization Buffer (for intracellular and intranuclear staining)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate cells in a 24-well plate and treat with desired concentrations of this compound or vehicle control.
-
Incubate for 24-72 hours at 37°C, 5% CO2.
-
-
Cell Stimulation (for cytokine analysis):
-
Four to five hours prior to harvesting, add cell stimulation cocktail and a protein transport inhibitor to the cell cultures.
-
-
Surface Staining:
-
Harvest cells and wash with PBS + 2% FBS.
-
Resuspend cells in 100 µL of staining buffer and add fluorochrome-conjugated antibodies against surface markers (CD3, CD4, CD8, CD25).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with staining buffer.
-
-
Fixation and Permeabilization:
-
Resuspend cells in fixation/permeabilization buffer according to the manufacturer's instructions. This step is crucial for subsequent intracellular and intranuclear staining.
-
-
Intracellular/Intranuclear Staining:
-
Wash cells with permeabilization buffer.
-
Resuspend cells in 100 µL of permeabilization buffer and add fluorochrome-conjugated antibodies against intracellular cytokines (IFN-γ, IL-17) and the transcription factor FoxP3.
-
Incubate for 30-45 minutes at 4°C in the dark.
-
Wash cells twice with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend cells in staining buffer for acquisition on a flow cytometer.
-
Acquire a sufficient number of events for statistical analysis.
-
Gate on lymphocyte population based on FSC and SSC, then on CD3+ T cells, followed by CD4+ and CD8+ subsets. Analyze the expression of IFN-γ, IL-17, and the frequency of CD25+FoxP3+ Tregs within the CD4+ population.
-
Protocol 2: Analysis of Dendritic Cell Differentiation and Maturation
Objective: To assess the impact of this compound on the differentiation of monocytes into dendritic cells and their subsequent maturation.
Materials:
-
CD14+ Monocytes isolated from PBMCs
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant human GM-CSF and IL-4
-
This compound (and vehicle control)
-
LPS or TNF-α (for DC maturation)
-
Fluorochrome-conjugated antibodies: anti-CD14, anti-CD1a, anti-HLA-DR, anti-CD80, anti-CD83, anti-CD86
-
Flow cytometer
Procedure:
-
DC Differentiation:
-
Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).
-
Culture monocytes in complete RPMI-1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL) for 5-7 days to generate immature DCs.
-
Add this compound or vehicle control at the initiation of the culture (Day 0) or to immature DCs (e.g., Day 5).
-
-
DC Maturation:
-
On day 5 or 6, add a maturation stimulus such as LPS (e.g., 100 ng/mL) or TNF-α (e.g., 50 ng/mL) for an additional 24-48 hours.
-
-
Staining and Analysis:
-
Harvest the cells and wash with PBS + 2% FBS.
-
Perform surface staining with fluorochrome-conjugated antibodies against DC differentiation (CD1a, CD14) and maturation (HLA-DR, CD80, CD83, CD86) markers.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice and resuspend for flow cytometry analysis.
-
Analyze the expression levels (Mean Fluorescence Intensity) and percentage of positive cells for each marker.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway in Immune Cells.
Caption: Experimental Workflow for Flow Cytometry Analysis.
References
- 1. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 2. Immunomodulatory effects of 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of 1,25-dihydroxyvitamin D3 on human T lymphocyte activation and proliferation: a cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulatory effects of 1,25-dihydroxyvitamin D3 on human B cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,25-Dihydroxyvitamin D(3) inhibits dendritic cell differentiation and maturation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Falecalcitriol dosage to minimize hypercalcemia in animal studies
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing falecalcitriol dosage in animal studies while minimizing the risk of hypercalcemia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic analog of calcitriol, the active form of vitamin D3.[1] It works by binding to the Vitamin D Receptor (VDR), a nuclear receptor present in various tissues, including the intestines, bones, kidneys, and parathyroid glands.[1] This interaction modulates the expression of genes involved in calcium and phosphate homeostasis.[1][2] Key effects include:
-
Increased Intestinal Absorption: Upregulates the expression of calcium-binding proteins, enhancing the absorption of calcium and phosphate from the gut.[2]
-
Suppression of Parathyroid Hormone (PTH): Directly inhibits the synthesis and secretion of PTH from the parathyroid glands.
-
Modulation of Bone Metabolism: Promotes the maturation of osteoblasts (bone-forming cells) and stimulates osteoclasts (bone-resorbing cells), which releases calcium into the bloodstream.
-
Reduced Renal Excretion: Increases the reabsorption of calcium and phosphate in the renal tubules.
Q2: What are the common clinical signs of hypercalcemia in animal models?
Clinical signs depend on the severity, duration, and rate of increase of serum calcium. Common signs observed in small animals like dogs and cats, which can be extrapolated to many laboratory animal models, include:
-
Polyuria (increased urination) and polydipsia (increased thirst).
-
Lethargy and weakness.
-
Anorexia (loss of appetite).
-
Vomiting and constipation.
-
In severe cases, more serious complications can occur, including cardiac arrhythmias, seizures, and renal failure.
Q3: How does the hypercalcemic risk of this compound compare to calcitriol?
Vitamin D analogs are developed with the aim of providing a wider therapeutic window than calcitriol, suppressing PTH with lesser effects on serum calcium and phosphorus. However, the risk of hypercalcemia is a known side effect of all potent vitamin D analogs. One comparative study in hemodialysis patients found that oral this compound and intravenous calcitriol had comparable effects on serum calcium and phosphorus levels, with similar frequencies of hypercalcemia. Another study noted that while different vitamin D forms are effective at decreasing PTH, they can all lead to hypercalcemia.
Q4: What is the most critical parameter to measure when diagnosing hypercalcemia?
Ionized calcium (iCa) is the biologically active form of calcium and is the most accurate indicator of hypercalcemia. Total serum calcium measurements can be affected by factors like serum protein levels and may not accurately reflect the physiologically relevant calcium status. Therefore, a diagnosis of hypercalcemia should always be confirmed by measuring ionized calcium.
Q5: What immediate actions should be taken if an animal develops severe hypercalcemia?
Severe hypercalcemia requires prompt intervention to prevent life-threatening complications. Initial treatment strategies often include:
-
Fluid Therapy: Administering physiologic saline (0.9% NaCl) is crucial to correct dehydration and promote calciuresis (calcium excretion in urine).
-
Diuretics: Furosemide can be used following rehydration to further enhance renal calcium excretion.
-
Glucocorticoids: Drugs like prednisone can help reduce serum calcium, but their use may complicate the diagnosis of the underlying cause. It is critical to temporarily suspend this compound administration and consult established veterinary emergency protocols.
Troubleshooting Guides
Issue 1: Serum Calcium Levels are Consistently Above the Target Range
This is a common challenge indicating that the dosage is too high for the specific animal model or individual animal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for managing hypercalcemia.
Issue 2: Suboptimal PTH Suppression with Normocalcemia
This situation may arise if the dose is insufficient to suppress PTH adequately but not high enough to cause hypercalcemia.
-
Confirm PTH Measurement: Ensure blood samples were collected and handled correctly (e.g., using appropriate tubes, prompt centrifugation, and proper storage) to prevent PTH degradation.
-
Evaluate Dose-Response: The current dose may be on the lower end of the therapeutic window. Consider a cautious, incremental dose increase (e.g., 15-25%).
-
Increase Monitoring Frequency: After any dose increase, monitor ionized calcium more frequently (e.g., twice weekly for the first two weeks) to detect any potential shift towards hypercalcemia early.
-
Assess Animal Health: Underlying conditions, particularly impaired renal function, can alter the response to vitamin D analogs. Review the overall health status of the animal model.
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice
This protocol is adapted from methodologies for noninvasive oral drug administration in rodents.
-
Acclimation and Training (3-5 days):
-
To reduce stress associated with dosing, train mice to voluntarily consume a palatable vehicle.
-
Offer a small amount (e.g., 50 µL) of a flavored vehicle, such as yogurt or a sweetened gel, twice daily.
-
Once the mice readily consume the vehicle, proceed to dosing.
-
-
Preparation of Dosing Solution:
-
This compound is typically available in a specific solvent. Prepare the dosing solution according to the manufacturer's instructions to achieve the desired concentration.
-
Ensure the drug is thoroughly mixed into the vehicle just before administration to ensure a homogenous mixture.
-
-
Administration:
-
Accurately measure the body weight of each mouse to calculate the precise dose volume.
-
Present the drug-vehicle mixture in a small, clean dish.
-
Observe the mouse to ensure the entire dose is consumed. Record the time to consumption.
-
Alternative (Oral Gavage): If voluntary intake is not feasible, oral gavage can be used. This requires trained personnel to minimize stress and risk of injury. Use an appropriately sized, soft-tipped gavage needle.
-
Protocol 2: Monitoring Serum Calcium and PTH
-
Blood Sample Collection:
-
Collect blood samples at a consistent time point relative to dosing to ensure comparability.
-
For rodents, facial vein or saphenous vein sampling is appropriate for repeated small-volume collection. Terminal cardiac puncture can be used for a final, larger volume sample.
-
Collect samples anaerobically for ionized calcium measurement to prevent changes in pH that can alter results.
-
-
Sample Processing:
-
For Ionized Calcium (iCa): Analyze whole blood immediately using a point-of-care analyzer or collect in a heparinized syringe and analyze within the hour. Do not expose the sample to air.
-
For Total Calcium & PTH: Collect blood in a serum separator tube. Allow it to clot, then centrifuge to separate the serum. For PTH, it is often recommended to use tubes containing aprotinin to prevent degradation and to freeze the serum immediately if analysis is not performed promptly.
-
-
Monitoring Frequency:
-
Baseline: Measure before initiating treatment.
-
Initial Dosing Phase (First 2-4 weeks): Monitor iCa at least twice weekly to establish the animal's response.
-
Dose Adjustment Phase: Monitor iCa 2-3 days after any dose change.
-
Maintenance Phase: Once a stable, effective dose is established, frequency can be reduced to weekly or bi-weekly.
-
Data and Visualization
Calcium Homeostasis Signaling Pathway
The diagram below illustrates how this compound influences the key organs involved in maintaining calcium balance.
Caption: this compound's mechanism of action on calcium homeostasis.
Reference Data Tables
Table 1: Biochemical Thresholds for Hypercalcemia in Common Animal Models
| Animal Model | Total Calcium (tCa) | Ionized Calcium (iCa) | Source |
| Dog | > 11.5 - 12.0 mg/dL | > 6.0 mg/dL (1.5 mmol/L) | |
| Cat | > 10.5 - 11.0 mg/dL | > 5.5 mg/dL (1.4 mmol/L) | |
| Rodent (Rat/Mouse) | Varies by strain and lab, typically > 10.5 mg/dL | Varies by strain and lab, typically > 5.2 mg/dL (1.3 mmol/L) | General Lab Values |
| Note: Reference ranges can vary significantly between laboratories. It is crucial to establish baseline and reference ranges for the specific animal strain and assay being used. |
Table 2: Comparison of Vitamin D Analogs from Clinical and Pre-clinical Data
| Analog | Key Characteristics | Hypercalcemic Potential | Notes | Source |
| Calcitriol | Active form of Vitamin D3. | High | Gold standard for PTH suppression, but narrow therapeutic window due to potent effects on intestinal calcium absorption. | |
| This compound | Synthetic analog of calcitriol. | Comparable to Calcitriol | Designed for potent PTH suppression. Clinical data shows hypercalcemia frequency similar to IV calcitriol. | |
| Alfacalcidol | Pro-drug, converted to calcitriol in the liver. | High | Efficacy in PTH suppression may be less than calcitriol at equivalent doses. | |
| Paricalcitol | Synthetic analog of Vitamin D2. | Potentially Lower | Some studies suggest a wider therapeutic window with less impact on serum calcium and phosphorus compared to calcitriol. | |
| 22-oxacalcitriol (Maxacalcitol) | Synthetic analog. | Present, but may not suppress bone turnover as much. | Animal studies in dogs showed it suppressed PTH but was still accompanied by episodes of hypercalcemia. |
References
Technical Support Center: Addressing Poor Solubility of Falecalcitriol in Aqueous Solutions for In Vitro Assays
For researchers, scientists, and drug development professionals utilizing Falecalcitriol, its poor aqueous solubility presents a significant hurdle for successful in vitro assays. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address these challenges, ensuring accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a synthetic analog of calcitriol, the active form of vitamin D3.[1] It is a highly potent agonist of the Vitamin D Receptor (VDR) and is used in research to study various biological processes, including calcium homeostasis, cell differentiation, and immune modulation.[2] Its hydrophobic nature leads to poor solubility in aqueous solutions, such as cell culture media, which can cause it to precipitate. This precipitation can lead to inaccurate compound concentrations, inconsistent assay results, and potential cytotoxicity.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at concentrations up to 100 mg/mL (190.63 mM).[2] It is crucial to use anhydrous, cell culture-grade DMSO to avoid introducing moisture, which can decrease solubility.
Q3: What are the typical working concentrations for this compound in in vitro assays?
A3: The effective concentration of this compound in in vitro assays is typically in the low nanomolar to micromolar range, depending on the cell type and the specific biological endpoint being measured. For instance, its analog calcitriol has been shown to be effective in cell culture at concentrations ranging from 10⁻¹² M to 10⁻⁶ M. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Solubility Data
The solubility of this compound in various solvents is a critical factor in designing experiments. While comprehensive public data is limited, the following table summarizes available information and provides data for its parent compound, calcitriol, as a reference.
| Solvent | This compound | Calcitriol (Analog) | Molarity (Calcitriol) |
| DMSO | 100 mg/mL[2] | ~50 mg/mL[3] | ~120 mM |
| Methanol | Data not available | ~50 mg/mL | ~120 mM |
| Ethanol | Data not available | ~1 mg/mL | ~2.4 mM |
| Aqueous Solutions | Poorly soluble | Poorly soluble | - |
Note: It is highly recommended to experimentally determine the solubility of this compound in your specific aqueous buffer or cell culture medium.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.25 mg of this compound (Molecular Weight: 524.58 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, briefly sonicate the tube in a water bath at room temperature.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use amber vials to protect from light and minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C. It is recommended to use freshly prepared solutions as this compound is unstable in solution.
Protocol 2: Preparation of Working Solutions in Aqueous Media (Serial Dilution)
This protocol details the preparation of final working solutions from a DMSO stock, minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium or aqueous buffer
-
Sterile polypropylene tubes
Procedure:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed medium. Do not add the concentrated DMSO stock directly to a large volume of aqueous medium.
-
Step 1: Intermediate Dilution: Prepare an intermediate dilution by adding a small volume of the 10 mM stock to a larger volume of pre-warmed medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium to get a 100 µM solution (with 1% DMSO). Vortex gently immediately after adding the stock.
-
Step 2: Final Dilution: Use the intermediate dilution to prepare your final working concentrations. For example, to prepare a 100 nM working solution, add 1 µL of the 100 µM intermediate solution to 999 µL of pre-warmed medium. The final DMSO concentration will be 0.001%.
-
Gently mix the working solutions by inverting the tubes or pipetting up and down. Avoid vigorous vortexing which can cause precipitation.
-
Use the freshly prepared working solutions immediately.
Troubleshooting Guides
Issue: Precipitate Forms Immediately Upon Dilution into Aqueous Medium
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of aqueous medium causes the compound to "crash out" of solution. | Perform a serial dilution as described in Protocol 2. Add the DMSO stock dropwise while gently swirling the medium. |
| Low Temperature of Medium | The solubility of hydrophobic compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture medium for dilutions. |
| High Final DMSO Concentration | While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require making a more dilute stock solution. |
Issue: Precipitate Forms Over Time in the Incubator
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may be unstable in the aqueous environment of the cell culture medium over the duration of the experiment. | Prepare fresh working solutions immediately before use. For longer experiments, consider replenishing the medium with freshly prepared compound at intermediate time points. |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum), or other components in the medium, forming insoluble complexes. | Try a different basal media formulation. If using serum, consider reducing the serum concentration or using a serum-free medium if compatible with your cells. |
| pH Shift | Changes in the pH of the culture medium due to cellular metabolism can affect the solubility of the compound. | Ensure the medium is well-buffered and monitor the pH of your cultures. |
Advanced Solubilization Techniques
For particularly challenging assays, consider the following advanced techniques:
-
Use of Surfactants: Non-ionic surfactants like Pluronic® F-68 can be added to the cell culture medium at low, non-toxic concentrations (e.g., 0.01-0.1%) to help solubilize hydrophobic compounds.
-
Cyclodextrins: Beta-cyclodextrins can form inclusion complexes with hydrophobic molecules like vitamin D analogs, increasing their aqueous solubility. Prepare a complex of this compound with a suitable cyclodextrin before adding it to the aqueous medium.
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and understanding of this compound's mechanism of action, the following diagrams are provided.
References
Strategies to mitigate off-target effects of Falecalcitriol in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Falecalcitriol in long-term studies. The information aims to help mitigate potential off-target effects and ensure the robustness of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of the active form of vitamin D3, calcitriol.[1] Its primary mechanism of action is binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[2] This binding forms a heterodimer with the retinoid X receptor (RXR), which then interacts with specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes.[2][3][4] This interaction modulates the transcription of genes involved in calcium and phosphate homeostasis, leading to increased intestinal absorption of calcium and phosphate, and suppression of parathyroid hormone (PTH) synthesis and secretion.
Q2: What are the primary off-target effects of this compound observed in long-term studies?
A2: The most common off-target effects associated with this compound in long-term studies are hypercalcemia (elevated serum calcium levels) and hyperphosphatemia (elevated serum phosphate levels). These effects stem from its potent activity on intestinal calcium and phosphate absorption and bone mineral mobilization.
Q3: How can I monitor for hypercalcemia and hyperphosphatemia in my animal models during a long-term study?
A3: Regular monitoring of serum calcium and phosphate levels is crucial. Blood samples should be collected at baseline and at regular intervals throughout the study. The frequency of monitoring should be determined based on the dose of this compound being administered and the specific animal model.
Recommended Monitoring Schedule:
| Timepoint | Parameters to Measure |
| Baseline (Pre-treatment) | Serum Calcium, Serum Phosphate, PTH |
| Weekly for the first month | Serum Calcium, Serum Phosphate |
| Bi-weekly for the next two months | Serum Calcium, Serum Phosphate |
| Monthly for the remainder of the study | Serum Calcium, Serum Phosphate, PTH |
Biochemical assays for serum calcium and phosphate can be performed using standard colorimetric assay kits available from various commercial suppliers.
Troubleshooting Guides
Issue 1: Development of Hypercalcemia in Animal Models
Symptoms: Lethargy, polyuria, polydipsia, and weight loss in animals. Confirmed by serum calcium levels exceeding the normal range for the species.
Possible Causes:
-
Dosage is too high: The administered dose of this compound may be causing excessive calcium absorption from the intestine and/or mobilization from bone.
-
High dietary calcium: The calcium content in the animal's diet may be contributing to the elevated serum calcium levels.
-
Impaired renal function: Pre-existing or induced renal insufficiency in the animal model can impair calcium excretion.
Suggested Mitigation Strategies:
-
Dose Adjustment:
-
Reduce the dosage of this compound. A dose-response study is recommended to determine the optimal therapeutic window with minimal calcemic effects.
-
Consider intermittent dosing (e.g., every other day) instead of daily administration to allow for calcium level normalization.
-
-
Dietary Modification:
-
Switch to a low-calcium diet for the duration of the study. Ensure the diet still meets the essential nutritional requirements of the animal model.
-
-
Hydration:
-
Ensure animals have ad libitum access to water to promote urinary calcium excretion.
-
Issue 2: Onset of Vascular Calcification in Long-Term Studies
Observation: Histological analysis of tissues, particularly the aorta and kidneys, reveals calcium deposits.
Possible Cause:
-
Sustained hypercalcemia and hyperphosphatemia: Chronically elevated levels of calcium and phosphate can lead to the deposition of calcium phosphate crystals in soft tissues, a process known as vascular calcification.
Suggested Mitigation Strategies:
-
Strict Control of Serum Minerals:
-
Implement the monitoring and mitigation strategies for hypercalcemia and hyperphosphatemia as described above. Maintaining serum calcium and phosphate within the normal physiological range is paramount.
-
-
Co-administration of Calcimimetics:
-
Calcimimetics are compounds that allosterically modulate the calcium-sensing receptor (CaSR), leading to a reduction in PTH secretion. Lower PTH levels can help decrease serum calcium. Consider a pilot study to determine the appropriate dosage of a calcimimetic in your animal model.
-
-
In Vitro Assessment of Calcification Potential:
-
Utilize an in vitro vascular calcification model to screen different concentrations of this compound and potential inhibitory agents before proceeding with long-term in vivo studies.
-
Experimental Protocols
Protocol 1: In Vitro Vascular Calcification Assay
This protocol allows for the assessment of this compound's potential to induce calcification in vascular smooth muscle cells (VSMCs).
Materials:
-
Human Aortic Smooth Muscle Cells (HASMCs)
-
Smooth Muscle Cell Growth Medium (SmGM)
-
Calcification Medium: SmGM supplemented with elevated phosphate (e.g., 2.6 mM sodium phosphate)
-
This compound stock solution
-
Alizarin Red S staining solution
-
Calcium quantification kit (colorimetric)
Methodology:
-
Cell Culture: Culture HASMCs in SmGM until they reach 80-90% confluency.
-
Induction of Calcification:
-
Seed HASMCs in 24-well plates.
-
Once confluent, switch the medium to Calcification Medium.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) or vehicle control.
-
Culture for 7-14 days, changing the medium and treatments every 2-3 days.
-
-
Quantification of Calcification:
-
Alizarin Red S Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Stain with Alizarin Red S solution for 5 minutes.
-
Wash with PBS and visualize calcium deposits (red staining) under a microscope.
-
-
Calcium Quantification:
-
Decalcify the stained wells using 0.6 N HCl.
-
Measure the calcium concentration in the HCl extract using a colorimetric calcium assay kit according to the manufacturer's instructions.
-
-
Protocol 2: Monitoring PTH Suppression in Rodent Models
This protocol outlines the procedure for assessing the efficacy of this compound in suppressing parathyroid hormone (PTH) levels in a rat model of secondary hyperparathyroidism.
Animal Model:
-
Induce secondary hyperparathyroidism in rats through a diet high in phosphate and low in calcium or through surgical 5/6 nephrectomy.
Experimental Design:
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Baseline Measurements: Collect blood samples via tail vein or saphenous vein to determine baseline serum PTH, calcium, and phosphate levels.
-
Treatment:
-
Divide animals into treatment groups: Vehicle control, and different doses of this compound.
-
Administer this compound or vehicle daily via oral gavage or subcutaneous injection.
-
-
Monitoring:
-
Collect blood samples at regular intervals (e.g., weekly) to monitor serum PTH, calcium, and phosphate levels.
-
-
PTH Measurement:
-
Use a species-specific ELISA kit for rat intact PTH (iPTH) to measure serum PTH concentrations according to the manufacturer's protocol.
-
Quantitative Data Summary
Table 1: Comparative Efficacy of Vitamin D Analogs on PTH Suppression
| Vitamin D Analog | Route of Administration | % of Patients with ≥30% PTH Reduction | Reference |
| This compound | Oral | Data not available in a directly comparable format | |
| Paricalcitol | Intravenous | 82.0% | |
| Calcitriol | Intravenous | 58.0% |
Table 2: Incidence of Hypercalcemia with Vitamin D Analogs
| Vitamin D Analog | Incidence of Hypercalcemia | Comparison | Reference |
| This compound | Tended to be higher at doses effective for PTH suppression | Compared to alfacalcidol | |
| Paricalcitol | Lower frequency of hypercalcemia | Compared to calcitriol | |
| Calcitriol | Higher frequency of hypercalcemia | Compared to paricalcitol |
Visualizations
Caption: Vitamin D Receptor (VDR) signaling pathway activated by this compound.
Caption: Experimental workflow for mitigating this compound's off-target effects.
References
Technical Support Center: Refinement of Surgical Models of Secondary Hyperparathyroidism for Falecalcitriol Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with surgical models of secondary hyperparathyroidism (SHPT) and studying the effects of Falecalcitriol.
Frequently Asked Questions (FAQs)
Q1: What is the most common surgical model for inducing secondary hyperparathyroidism in rodents?
A1: The 5/6 nephrectomy (subtotal nephrectomy) is the most widely used and accepted surgical model to induce chronic kidney disease (CKD) and subsequent secondary hyperparathyroidism in rodents, particularly rats.[1][2][3] This model mimics the progressive nature of human CKD, leading to phosphate retention, decreased calcitriol production, and consequently, elevated parathyroid hormone (PTH) levels.[4][5]
Q2: What is this compound and what is its mechanism of action in treating secondary hyperparathyroidism?
A2: this compound is a synthetic analog of calcitriol, the active form of vitamin D3. Its primary mechanism of action involves binding with high affinity to the Vitamin D Receptor (VDR). This binding event leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then interacts with Vitamin D Response Elements (VDREs) on target genes. This interaction modulates gene expression to:
-
Increase intestinal absorption of calcium and phosphate.
-
Suppress the synthesis and secretion of parathyroid hormone (PTH) from the parathyroid glands.
-
Promote the maturation and mineralization of osteoblasts, the cells responsible for bone formation.
Q3: How long after 5/6 nephrectomy does it take for secondary hyperparathyroidism to develop?
A3: The development of secondary hyperparathyroidism following 5/6 nephrectomy is progressive. Significant elevations in serum PTH levels are typically observed within 4 to 8 weeks post-surgery. However, the exact timeline can vary depending on the rat strain, diet, and the specific surgical technique employed.
Q4: What are the expected effects of this compound on serum biochemistry in a 5/6 nephrectomy model?
A4: In a 5/6 nephrectomy model, this compound is expected to suppress the elevated PTH levels. Due to its action on intestinal absorption, it may also lead to an increase in serum calcium and phosphate levels. Careful dose-finding studies are crucial to achieve PTH suppression without causing significant hypercalcemia or hyperphosphatemia.
Q5: What are the key parameters to measure in bone histomorphometry to assess the efficacy of this compound?
A5: Bone histomorphometry is the gold standard for evaluating renal osteodystrophy. Key parameters to assess the effects of this compound include:
-
Bone Turnover: Bone formation rate (BFR/BS), mineral apposition rate (MAR), osteoblast surface (Ob.S/BS), and osteoclast surface (Oc.S/BS).
-
Mineralization: Osteoid volume (OV/BV), osteoid thickness (O.Th), and mineralization lag time (MLt).
-
Bone Volume and Structure: Bone volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
Troubleshooting Guides
5/6 Nephrectomy Surgical Model
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High post-operative mortality | - Excessive bleeding during surgery.- Infection.- Anesthesia-related complications. | - Ensure meticulous hemostasis using techniques like applying a hemostatic patch or manual compression.- Maintain a sterile surgical environment and administer prophylactic antibiotics.- Closely monitor the animal's vital signs during and after anesthesia. |
| Inconsistent development of SHPT | - Variation in the amount of renal mass removed.- Differences in surgical technique (e.g., polectomy vs. infarction).- Animal strain variability. | - Standardize the surgical procedure to ensure consistent removal of 5/6 of the kidney mass.- The infarction model tends to induce more rapid and severe hypertension compared to the polectomy model. Choose the model that best fits the study's objectives.- Use a consistent strain of rats for all experiments. |
| Uremia-related complications (e.g., weight loss, poor appetite) | - Severe uremia due to extensive kidney damage. | - Provide supportive care, including a palatable and nutritionally complete diet.- Monitor body weight and food intake regularly.- Consider humane endpoints if the animal's condition deteriorates significantly. |
This compound Studies
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Hypercalcemia and/or hyperphosphatemia | - this compound dosage is too high.- Concurrent administration of other medications affecting calcium or phosphate levels (e.g., thiazide diuretics). | - Reduce the dose of this compound.- Monitor serum calcium and phosphate levels regularly.- Review all concomitant medications for potential interactions. |
| Lack of PTH suppression | - this compound dosage is too low.- Severe parathyroid gland hyperplasia leading to reduced VDR expression.- Issues with drug formulation or administration. | - Increase the dose of this compound, while carefully monitoring for hypercalcemia.- Verify the stability and proper preparation of the this compound solution.- Ensure accurate and consistent administration of the drug. |
| Unexpected off-target effects | - this compound may have pleiotropic effects beyond calcium and PTH regulation. | - Carefully observe animals for any unexpected clinical signs.- Consider including additional endpoints in the study to assess potential off-target effects on other organ systems. |
Data Presentation
Table 1: Representative Serum Biochemistry Data in a 12-Week Study
| Parameter | Sham Control | 5/6 Nephrectomy + Vehicle | 5/6 Nephrectomy + this compound |
| Serum Creatinine (mg/dL) | 0.4 ± 0.1 | 1.5 ± 0.3 | 1.4 ± 0.3 |
| Serum Phosphorus (mg/dL) | 5.5 ± 0.5 | 9.8 ± 1.2 | 8.5 ± 1.0 |
| Serum Calcium (mg/dL) | 10.2 ± 0.4 | 9.5 ± 0.6 | 10.5 ± 0.5 |
| Serum PTH (pg/mL) | 150 ± 30 | 850 ± 150 | 350 ± 80 |
Data are presented as mean ± SD and are hypothetical representations based on typical findings in the literature.
Table 2: Representative Bone Histomorphometry Data in a 12-Week Study
| Parameter | Sham Control | 5/6 Nephrectomy + Vehicle | 5/6 Nephrectomy + this compound |
| Bone Volume/Total Volume (BV/TV, %) | 25 ± 4 | 22 ± 5 | 26 ± 4 |
| Osteoid Volume/Bone Volume (OV/BV, %) | 1.5 ± 0.5 | 8.0 ± 2.0 | 3.0 ± 1.0 |
| Osteoblast Surface/Bone Surface (Ob.S/BS, %) | 8 ± 2 | 25 ± 6 | 15 ± 4 |
| Osteoclast Surface/Bone Surface (Oc.S/BS, %) | 2 ± 0.5 | 10 ± 3 | 5 ± 2 |
| Bone Formation Rate/Bone Surface (BFR/BS, µm³/µm²/day) | 0.3 ± 0.1 | 1.2 ± 0.4 | 0.6 ± 0.2 |
Data are presented as mean ± SD and are hypothetical representations based on typical findings in the literature.
Experimental Protocols
5/6 Nephrectomy Surgical Procedure in Rats
This protocol describes a two-step surgical procedure for creating the 5/6 nephrectomy model.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scalpels, forceps, scissors, sutures)
-
Heating pad
-
Sterile saline
-
Analgesics
Procedure:
Step 1: Left Kidney Partial Nephrectomy
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Make a flank incision to expose the left kidney.
-
Gently exteriorize the kidney and ligate the upper and lower thirds of the kidney with sutures.
-
Alternatively, resect the upper and lower poles of the kidney.
-
Return the kidney to the abdominal cavity and close the incision in layers.
-
Administer analgesics as per institutional guidelines.
-
Allow the animal to recover for one week.
Step 2: Right Kidney Total Nephrectomy
-
After one week, anesthetize the rat again.
-
Make a flank incision on the right side to expose the right kidney.
-
Ligate the renal artery, vein, and ureter.
-
Remove the entire right kidney.
-
Close the incision in layers.
-
Administer analgesics and monitor the animal closely during recovery.
Serum PTH Measurement
Materials:
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Rat PTH ELISA kit
-
Microplate reader
Procedure:
-
Collect blood samples from the rats via an appropriate method (e.g., tail vein, cardiac puncture at endpoint).
-
Centrifuge the blood samples to separate the plasma or serum.
-
Store the plasma/serum at -80°C until analysis.
-
Follow the manufacturer's instructions for the specific rat PTH ELISA kit to determine the PTH concentration.
-
Read the absorbance on a microplate reader and calculate the PTH concentration based on the standard curve.
Bone Histomorphometry
Materials:
-
Tetracycline or other fluorescent bone labels
-
Fixative (e.g., 70% ethanol)
-
Embedding medium (e.g., methyl methacrylate)
-
Microtome for undecalcified bone
-
Stains (e.g., Von Kossa, Goldner's Trichrome)
-
Fluorescence microscope
-
Image analysis software
Procedure:
-
Administer fluorescent labels (e.g., tetracycline) at specific time points before sacrifice to label areas of active bone formation. A common protocol is to inject on day 10 and day 3 before sacrifice.
-
At the end of the study, euthanize the animals and dissect the bones of interest (e.g., femur, tibia, vertebrae).
-
Fix the bones in 70% ethanol.
-
Dehydrate the bones in graded ethanol and embed them in plastic (e.g., methyl methacrylate) without decalcification.
-
Cut thin sections (5-10 µm) using a specialized microtome.
-
Stain some sections for static histomorphometry (e.g., Goldner's Trichrome to visualize osteoid and mineralized bone).
-
Leave other sections unstained for dynamic histomorphometry, viewing them under a fluorescence microscope to visualize the fluorescent labels.
-
Capture images and use specialized software to quantify the various histomorphometric parameters.
Mandatory Visualization
Caption: this compound signaling pathway in a parathyroid cell.
Caption: Experimental workflow for this compound studies.
References
Technical Support Center: Overcoming Resistance to Falecalcitriol Treatment
Welcome to the technical support center for Falecalcitriol treatment. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges encountered during in-vitro experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic analog of calcitriol, the active form of vitamin D3.[1] It exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[1] Upon binding, the this compound-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their expression.[1] This signaling cascade is known to inhibit cancer cell proliferation, induce apoptosis, and promote cell differentiation in various cancer types.[2][3]
Q2: My cells are not responding to this compound treatment. What are the potential reasons?
A2: Resistance to this compound, similar to other vitamin D analogs, can arise from several molecular mechanisms:
-
Low or absent Vitamin D Receptor (VDR) expression: The VDR is essential for mediating the biological effects of this compound. Cell lines with low or negligible VDR expression are often inherently resistant to treatment.
-
Increased catabolism of this compound: The enzyme Cytochrome P450 Family 24 Subfamily A Member 1 (CYP24A1) is the primary enzyme responsible for the breakdown of calcitriol and its analogs. Overexpression of CYP24A1 can lead to rapid degradation of this compound, reducing its intracellular concentration and efficacy.
-
Epigenetic silencing of VDR target genes: Even with sufficient VDR expression, downstream target genes that mediate the anti-proliferative effects of this compound may be silenced through mechanisms like DNA methylation or histone deacetylation.
-
Alterations in co-regulatory proteins: The interaction of the VDR-RXR complex with co-activator and co-repressor proteins is crucial for gene regulation. Alterations in the expression or function of these co-regulators can impair the transcriptional response to this compound.
Q3: Which cell lines are known to be sensitive or resistant to vitamin D analogs like this compound?
A3: Sensitivity to vitamin D analogs varies across different cancer cell lines. While specific data for this compound is limited, studies on calcitriol provide valuable insights. For instance, breast cancer cell lines like MCF-7 and T47D, and some colorectal cancer cell lines have shown sensitivity, while others may exhibit resistance. A vitamin D-resistant subclone of the MCF-7 breast cancer cell line, designated MCF-7/VD(R), has been developed and is characterized by a lower number of VDRs.
Troubleshooting Guide
Issue 1: Sub-optimal or no inhibition of cell proliferation observed.
Possible Cause 1: Low VDR Expression
-
Troubleshooting Steps:
-
Assess VDR mRNA levels: Perform quantitative real-time PCR (qPCR) to determine the relative expression of VDR mRNA in your cell line compared to a known sensitive cell line.
-
Assess VDR protein levels: Perform Western blotting to confirm VDR protein expression.
-
Possible Cause 2: High CYP24A1 Expression
-
Troubleshooting Steps:
-
Assess CYP24A1 mRNA levels: Use qPCR to measure the basal expression of CYP24A1 and its induction after this compound treatment. A high basal level or strong induction can indicate rapid drug catabolism.
-
Possible Cause 3: Sub-optimal Drug Concentration or Treatment Duration
-
Troubleshooting Steps:
-
Perform a dose-response study: Titrate this compound over a wide concentration range (e.g., 1 nM to 10 µM) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
Optimize treatment duration: Assess cell viability at different time points (e.g., 24, 48, 72, 96 hours) to identify the optimal treatment duration.
-
Issue 2: Developing a this compound-Resistant Cell Line for further studies.
-
Troubleshooting Steps:
-
Gradual dose escalation: Culture the parental sensitive cell line in the continuous presence of a low concentration of this compound (e.g., IC20). Gradually increase the concentration in a stepwise manner as the cells adapt and resume proliferation.
-
High-dose selection: Treat the parental cell line with a high concentration of this compound (e.g., IC80-IC90) to select for the small population of inherently resistant cells. Culture the surviving cells in the continued presence of the high drug concentration.
-
Confirm resistance: Once a resistant population is established, confirm the shift in IC50 compared to the parental cell line using a cell viability assay.
-
Data Presentation
Table 1: Antiproliferative Activity of Calcitriol and its Analogs in Various Cancer Cell Lines (IC50 values)
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Calcitriol | 0.05 - 0.25 | |
| T47D | Breast Cancer | Calcitriol | 0.05 - 0.25 | |
| MDA-MB-231 | Breast Cancer | Calcitriol | 0.05 - 0.25 | |
| CaCo II | Colorectal Cancer | Alfacalcidol | 4 - 200 | |
| HT29 | Colorectal Cancer | Calcitriol | >100 (in 1.8 mM Ca++) | |
| SW480 | Colorectal Cancer | Calcitriol | Not specified | |
| HEC1A | Endometrial Cancer | Calcitriol | 10⁻¹¹ - 10⁻⁹ M (antiproliferative) |
Note: This table presents data for calcitriol and its analogs as a proxy for this compound's expected activity. Researchers should determine the specific IC50 for this compound in their cell line of interest.
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qPCR) for VDR and CYP24A1 Expression
-
Cell Culture and Treatment: Plate cells at a desired density and treat with this compound or vehicle control for the desired time.
-
RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for VDR, CYP24A1, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 2: Western Blotting for VDR Protein Expression
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against VDR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Resistance.
Caption: Key Mechanisms of this compound Resistance.
References
Adjusting Falecalcitriol treatment protocols for different stages of chronic kidney disease models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Falecalcitriol in preclinical chronic kidney disease (CKD) models. The information is designed to assist in the adjustment of treatment protocols for different stages of CKD.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in the context of CKD?
A1: this compound is a potent synthetic analog of calcitriol, the active form of vitamin D. In chronic kidney disease, impaired kidney function leads to decreased production of endogenous calcitriol. This deficiency, coupled with phosphate retention, contributes to secondary hyperparathyroidism (SHPT), a condition characterized by elevated parathyroid hormone (PTH) levels.[1][2] this compound acts by binding to the vitamin D receptor (VDR) in the parathyroid gland, which suppresses the synthesis and secretion of PTH.[3] This helps to manage the mineral and bone disorders associated with CKD (CKD-MBD).
Q2: What are the common animal models for studying CKD and the effects of this compound?
A2: The two most widely used rodent models for inducing CKD are the 5/6 subtotal nephrectomy model and the adenine-induced nephropathy model.
-
5/6 Subtotal Nephrectomy: This surgical model involves the removal of one kidney and two-thirds of the other, leading to a progressive decline in renal function that mimics many aspects of human CKD.[4][5]
-
Adenine-Induced Nephropathy: This is a non-surgical model where the administration of adenine in the diet or via gavage leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing tubulointerstitial fibrosis and a subsequent decline in kidney function.
Q3: How can I stage the progression of CKD in my animal models?
A3: Staging of CKD in rodent models is typically based on the evaluation of key biochemical markers over time. While there isn't a universally standardized staging system for these models, a practical approach is to categorize the disease severity based on the elevation of serum creatinine and blood urea nitrogen (BUN). The following table provides a general guideline for staging in rats.
| Stage | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) | Pathophysiological State |
| Mild CKD | 1.5 - 2.5 | 60 - 100 | Initial decline in renal function, slight increase in PTH. |
| Moderate CKD | 2.5 - 4.0 | 100 - 150 | Significant renal impairment, established secondary hyperparathyroidism. |
| Severe CKD | > 4.0 | > 150 | End-stage renal disease phenotype, severe hyperparathyroidism, and mineral imbalances. |
Note: These values are approximate and can vary based on the specific rodent strain and experimental conditions. It is crucial to establish baseline values for your specific animal colony.
Q4: What is the recommended starting dose of this compound for different CKD stages?
A4: As this compound is more potent than calcitriol, initial dose-finding studies are recommended. Based on studies with calcitriol in rodent CKD models, the following starting doses for this compound can be considered, with subsequent adjustments based on therapeutic response and monitoring for side effects.
| CKD Stage | This compound Starting Dose (ng/kg/day, oral gavage) | Rationale |
| Mild CKD | 5 - 10 | To suppress the initial rise in PTH without inducing hypercalcemia. |
| Moderate CKD | 10 - 20 | Higher dose required to manage established secondary hyperparathyroidism. |
| Severe CKD | 20 - 40 | Aggressive PTH suppression is needed, but with a high risk of hypercalcemia, requiring close monitoring. |
Note: These are suggested starting doses and should be optimized in your specific experimental setting.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Hypercalcemia | - this compound dose is too high.- Concurrent high calcium diet.- Dehydration. | - Immediately discontinue this compound treatment until serum calcium normalizes.- Re-initiate treatment at a 50% lower dose.- Ensure adequate hydration with free access to water.- In severe cases, saline fluid therapy and diuretics (e.g., furosemide) can be considered to promote calcium excretion. |
| Inadequate PTH Suppression | - this compound dose is too low.- Development of parathyroid gland hyperplasia, leading to reduced VDR expression and resistance to therapy. | - Gradually increase the this compound dose in increments of 25-50%, with weekly monitoring of serum calcium and PTH.- Consider combination therapy with a calcimimetic agent in advanced CKD models. |
| High Variability in Response | - Inconsistent drug administration (e.g., oral gavage technique).- Differences in the severity of CKD among animals in the same group. | - Ensure all personnel are properly trained in oral gavage techniques.- Carefully stage animals based on baseline biochemical markers before randomizing into treatment groups. |
| Weight Loss or Poor Health | - Progression of CKD.- this compound toxicity (less common).- Stress from experimental procedures. | - Monitor body weight and food/water intake regularly.- Provide nutritional support if necessary.- If toxicity is suspected, temporarily halt treatment and assess renal and liver function. |
Experimental Protocols
Adenine-Induced CKD Model in Rats
-
Animal Model: Male Sprague-Dawley rats (8 weeks old).
-
Induction of CKD:
-
Mild to Moderate CKD: Administer a diet containing 0.75% (w/w) adenine for 2-3 weeks.
-
Severe CKD: Administer a diet containing 0.75% (w/w) adenine for 4 weeks.
-
-
Staging: Monitor serum creatinine and BUN weekly. Use the staging table above to classify disease severity.
-
This compound Treatment: Once the desired CKD stage is achieved, initiate daily oral gavage of this compound at the recommended starting dose.
-
Monitoring:
-
Weekly: Serum calcium, phosphate, creatinine, and BUN.
-
Bi-weekly: Serum PTH and FGF-23.
-
End of study: Histological analysis of kidneys and parathyroid glands.
-
5/6 Subtotal Nephrectomy CKD Model in Rats
-
Animal Model: Male Wistar rats (10-12 weeks old).
-
Surgical Procedure:
-
Step 1: Under anesthesia, perform a left lateral incision to expose the left kidney. Ligate the renal artery and vein and remove the kidney.
-
Step 2 (one week later): Perform a right lateral incision to expose the right kidney. Ligate two of the three branches of the renal artery to induce infarction of approximately 2/3 of the kidney.
-
-
Staging and Treatment:
-
Mild CKD (4-8 weeks post-surgery): Characterized by a moderate increase in BUN and creatinine. Initiate this compound treatment.
-
Moderate to Severe CKD (12-16 weeks post-surgery): Significant elevation in BUN and creatinine, with established secondary hyperparathyroidism. Adjust this compound dose as needed.
-
-
Monitoring: Follow the same monitoring schedule as the adenine-induced model.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway in CKD
Caption: this compound binds to the VDR in the parathyroid gland to suppress PTH gene transcription and secretion.
Experimental Workflow for Adjusting this compound Treatment
References
- 1. researchgate.net [researchgate.net]
- 2. Hyperparathyroidism in Chronic Kidney Disease - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Parathyroid gland function in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Rat Model of Chronic Kidney Disease-Mineral Bone Disorder (CKD-MBD) and The Effect of Dietary Protein Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
Validation & Comparative
A Comparative Analysis of Falecalcitriol and Calcitriol for In Vivo Parathyroid Hormone Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Falecalcitriol and Calcitriol, two active vitamin D analogs utilized in the management of secondary hyperparathyroidism. The following sections detail their comparative efficacy in suppressing parathyroid hormone (PTH) in vivo, supported by experimental data, detailed methodologies, and visual representations of their mechanism of action and experimental application.
Comparative Efficacy in PTH Suppression: A Data-Driven Overview
This compound, a synthetic analog of Calcitriol, has demonstrated potent activity in the suppression of parathyroid hormone. Clinical and preclinical data suggest that this compound may offer a greater and more sustained PTH reduction compared to Calcitriol, potentially with a different profile regarding its effects on calcium and phosphorus metabolism.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative in vivo studies.
Table 1: Clinical Comparison of Oral this compound and Intravenous Calcitriol in Hemodialysis Patients with Secondary Hyperparathyroidism[1]
| Parameter | This compound (Oral) | Calcitriol (Intravenous) | p-value |
| Change in intact PTH (iPTH) | -200.1 ± 107.0 pg/mL | -200.8 ± 114.9 pg/mL | 0.9895 |
| Change in whole PTH (wPTH) | -137.1 ± 73.1 pg/mL | -120.4 ± 81.1 pg/mL | 0.5603 |
| Serum Calcium at 12 weeks | Comparable | Comparable | N/A |
| Serum Phosphate at 12 weeks | Comparable | Comparable | N/A |
Data from a randomized, crossover trial involving 21 patients over 12 weeks for each treatment.[1]
Table 2: Preclinical Data on Calcitriol-Mediated PTH Suppression in a Rat Model of Chronic Kidney Disease (CKD)[2]
| Treatment Group (in uremic rats) | Dose | Duration | PTH Suppression | Serum Calcium | Serum Phosphate |
| Vehicle Control | N/A | 3 weeks | N/A | Normal for CKD model | Elevated |
| Calcitriol | 20 ng/kg/day | 1 week | Significant suppression | Significantly elevated | No significant change |
| Calcitriol | 80 ng/kg/day | 1 week | Greater suppression than 20 ng/kg | Significantly elevated | No significant change |
This data is derived from studies investigating the effects of Calcitriol in an experimental CKD model and serves as a reference for its in vivo activity. Direct comparative preclinical data with this compound at varied doses is limited in the reviewed literature.
Experimental Protocols
Understanding the methodologies employed in these comparative studies is crucial for the interpretation of the data.
Clinical Trial Protocol: Oral this compound vs. Intravenous Calcitriol[1]
-
Study Design: A randomized, 2x2 crossover trial.
-
Participants: 21 hemodialysis patients diagnosed with moderate to severe secondary hyperparathyroidism.
-
Treatment Arms:
-
Oral this compound for 12 weeks.
-
Intravenous Calcitriol for 12 weeks.
-
-
Primary Endpoint: Decrease in serum intact PTH (iPTH) levels.
-
Secondary Endpoints: Changes in whole PTH (wPTH), serum calcium, and serum phosphate levels.
-
Data Collection: Blood samples were collected at baseline and at regular intervals throughout the 12-week treatment periods to measure PTH, calcium, and phosphate concentrations.
Preclinical Study Protocol: Evaluating Vitamin D Analogs in a Uremic Rat Model[2]
-
Animal Model: Male rats with surgically induced renal failure (e.g., 5/6 nephrectomy) are commonly used to model secondary hyperparathyroidism associated with chronic kidney disease.
-
Induction of Secondary Hyperparathyroidism: Following nephrectomy, rats are often fed a diet with modified phosphate content to induce and maintain elevated PTH levels.
-
Treatment Groups:
-
Sham-operated control group receiving vehicle.
-
Uremic control group receiving vehicle.
-
Uremic group receiving this compound at various doses.
-
Uremic group receiving Calcitriol at various doses.
-
-
Drug Administration: Drugs are typically administered via oral gavage or intraperitoneal injection for a specified period (e.g., several weeks).
-
Outcome Measures:
-
PTH Levels: Serum or plasma PTH concentrations are measured at baseline and at the end of the treatment period using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Serum Biochemistry: Serum calcium and phosphate levels are measured to assess the calcemic and phosphatemic effects of the treatments.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA, to compare the effects of different treatments.
Mechanism of Action and Signaling Pathways
Both this compound and Calcitriol exert their effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.
Signaling Pathway for PTH Suppression
The binding of this compound or Calcitriol to the VDR in the parathyroid gland initiates a cascade of molecular events that ultimately leads to the suppression of PTH gene transcription.
References
- 1. Comparison of oral this compound and intravenous calcitriol in hemodialysis patients with secondary hyperparathyroidism: a randomized, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PTH suppression by calcitriol does not predict off‐target actions in experimental CKD - PMC [pmc.ncbi.nlm.nih.gov]
Falecalcitriol Demonstrates Superior Potency and Duration of Action Compared to Calcitriol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of falecalcitriol and calcitriol, two active vitamin D analogs. The evidence presented herein validates the superior potency and extended duration of action of this compound in the regulation of parathyroid hormone (PTH) and calcium homeostasis. This document summarizes key experimental data, details the methodologies employed in these studies, and provides visual representations of the relevant biological pathways and experimental workflows.
Executive Summary
This compound, a synthetic analog of calcitriol, exhibits enhanced therapeutic efficacy primarily due to its unique chemical structure. The substitution of trifluoromethyl groups at the C-26 and C-27 positions of the side chain results in a molecule with higher potency and a significantly longer biological half-life compared to calcitriol. This extended duration of action is attributed to its metabolism into a still-biologically-active metabolite, 23S-hydroxythis compound. Clinical evidence demonstrates that this compound effectively suppresses PTH levels, often at lower equivalent doses than calcitriol, with a comparable safety profile regarding serum calcium and phosphate levels.
Comparative Data
The following tables summarize the key pharmacological and clinical parameters of this compound and calcitriol based on available experimental data.
Table 1: Potency and Vitamin D Receptor (VDR) Binding Affinity
| Parameter | This compound | Calcitriol | Reference |
| VDR Binding Affinity | Higher than Calcitriol (qualitative) | High Affinity | [1][2] |
| Potency in PTH Suppression | Greater potential to suppress PTH | Standard | [3] |
Note: Specific quantitative VDR binding affinity data (IC50 or Ki values) for this compound were not available in the reviewed literature; however, multiple sources consistently report its higher potency.
Table 2: Pharmacokinetics
| Parameter | This compound | Calcitriol | Reference |
| Half-life | Longer than Calcitriol | 5 to 10 hours (healthy subjects), 15 to 30 hours (dialysis patients) | [3][4] |
| Metabolism | Metabolized to a bioactive 23S-hydroxylated form by CYP24A1, which is resistant to further degradation. | Metabolized by CYP24A1 to calcitroic acid (inactive). | |
| Duration of Action | Long-lasting effects | Pharmacological effect of a single dose persists for 3 to 5 days. |
Table 3: Clinical Efficacy in Secondary Hyperparathyroidism (SHPT) in Hemodialysis Patients
Data from a randomized, crossover trial comparing oral this compound with intravenous calcitriol over 12 weeks.
| Parameter | This compound (oral) | Calcitriol (intravenous) | p-value | Reference |
| Change in intact PTH (iPTH) (pg/mL) | -200.1 ± 107.0 | -200.8 ± 114.9 | 0.9895 | |
| Change in whole PTH (wPTH) (pg/mL) | -137.1 ± 73.1 | -120.4 ± 81.1 | 0.5603 | |
| Serum Calcium (Ca) levels | Comparable | Comparable | Not significant | |
| Serum Phosphate (P) levels | Comparable | Comparable | Not significant |
Signaling Pathways and Mechanism of Action
Both this compound and calcitriol exert their biological effects by binding to the Vitamin D Receptor (VDR), a nuclear hormone receptor. This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR). The resulting VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in calcium and phosphate homeostasis, most notably the gene encoding for PTH.
The superior duration of action of this compound is attributed to its unique metabolic pathway. While calcitriol is inactivated by 24-hydroxylation, this compound is metabolized to a 23S-hydroxylated form that retains significant biological activity and is more resistant to further degradation.
Experimental Protocols
Competitive Radioligand Binding Assay for VDR Affinity
This assay determines the binding affinity of a compound to the Vitamin D Receptor by measuring its ability to compete with a radiolabeled ligand.
-
Receptor Preparation: Recombinant human VDR or nuclear extracts from VDR-expressing cells are prepared and quantified.
-
Radioligand: Tritiated calcitriol ([³H]-1,25(OH)₂D₃) is used as the radioligand at a concentration at or below its dissociation constant (Kd).
-
Competition Assay:
-
A constant concentration of the radioligand and receptor preparation is incubated with varying concentrations of the unlabeled test compound (this compound or calcitriol).
-
A control with no unlabeled competitor (total binding) and a control with a high concentration of unlabeled calcitriol (non-specific binding) are included.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation: Bound and free radioligand are separated using methods such as hydroxylapatite slurry or glass fiber filters.
-
Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitory constant (Ki) can then be calculated.
Intact Parathyroid Hormone (iPTH) Immunoassay
This assay is used to quantify the level of biologically active, full-length PTH in patient serum or plasma.
-
Principle: A two-site sandwich enzyme-linked immunosorbent assay (ELISA) or chemiluminescent immunoassay (CLIA) is commonly used.
-
Assay Procedure:
-
Patient serum or plasma samples are added to microplate wells coated with a capture antibody specific for a region of the PTH molecule (e.g., the C-terminal).
-
A second detection antibody, specific for a different region (e.g., the N-terminal) and conjugated to an enzyme (e.g., horseradish peroxidase) or a chemiluminescent label, is added.
-
Only intact PTH (1-84) will be "sandwiched" between the two antibodies.
-
The wells are washed to remove unbound components.
-
-
Detection:
-
For ELISA, a substrate is added that reacts with the enzyme to produce a colored product. The intensity of the color is proportional to the amount of iPTH.
-
For CLIA, a trigger solution is added to initiate a light-emitting reaction. The amount of light produced is proportional to the amount of iPTH.
-
-
Quantification: The concentration of iPTH in the samples is determined by comparing the signal to a standard curve generated from known concentrations of iPTH.
Conclusion
References
- 1. Pharmacokinetics and biologic effects of calcitriol in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Comparison of oral this compound and intravenous calcitriol in hemodialysis patients with secondary hyperparathyroidism: a randomized, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Falecalcitriol Versus Other Vitamin D Analogs: A Comparative Analysis of Calcemic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the calcemic effects of falecalcitriol against other prominent vitamin D analogs, including calcitriol, alfacalcidol, paricalcitol, and maxacalcitol. The information is supported by data from clinical trials to aid in research and development decisions.
Introduction to this compound and Other Vitamin D Analogs
Vitamin D analogs are crucial in managing secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). They act by binding to the vitamin D receptor (VDR), which suppresses the synthesis and secretion of parathyroid hormone (PTH). However, a significant challenge with these therapies is the associated risk of hypercalcemia and hyperphosphatemia. This compound is a synthetic analog of calcitriol, the active form of vitamin D3, designed to have a potent and long-lasting suppressive effect on PTH with potentially different calcemic effects compared to other analogs.[1][2]
Mechanism of Action: The Vitamin D Receptor Signaling Pathway
This compound, like other vitamin D analogs, exerts its effects by binding to the VDR, a nuclear receptor. This binding initiates a cascade of events leading to the regulation of gene expression. The VDR forms a heterodimer with the retinoid X receptor (RXR), and this complex then binds to vitamin D response elements (VDREs) on the DNA. This interaction modulates the transcription of genes involved in calcium and phosphate homeostasis, primarily by suppressing PTH gene expression in the parathyroid glands. The unique chemical structure of this compound, with fluorine atoms at the C-26 and C-27 positions, results in altered metabolism and a longer half-life, contributing to its potent and sustained action.
Comparative Data on Calcemic Effects
The following tables summarize the quantitative data from comparative clinical trials involving this compound and other vitamin D analogs.
This compound vs. Calcitriol
| Parameter | This compound | Calcitriol | Study Details |
| Change in Intact PTH (iPTH) (pg/mL) | -200.1 ± 107.0 | -200.8 ± 114.9 | 21 hemodialysis patients with SHPT in a 12-week randomized crossover trial.[3] |
| Serum Calcium | Comparable | Comparable | Frequencies of hypercalcemia were similar between the two groups.[3] |
| Serum Phosphate | Comparable | Comparable | Frequencies of hyperphosphatemia were similar between the two groups.[3] |
This compound vs. Alfacalcidol
| Parameter | This compound | Alfacalcidol | Study Details |
| Percent Change in C-terminal PTH | -7.89% | +30.42% (p=0.022) | 25 hemodialysis patients with moderate to severe SHPT in a crossover comparative study. |
| Percent Change in Intact PTH (iPTH) | -4.39% | +38.88% (p=0.077) | 25 hemodialysis patients with moderate to severe SHPT in a crossover comparative study. |
| Serum Calcium | Maintained at initial levels | Maintained at initial levels | Dosages were adjusted to maintain similar serum calcium levels. |
Paricalcitol vs. Calcitriol
| Parameter | Paricalcitol | Calcitriol | Study Details |
| PTH Reduction ≥50% | Achieved significantly faster | Slower achievement | 263 hemodialysis patients in a 32-week double-blind, randomized, multicenter study. |
| Episodes of Hypercalcemia | Significantly fewer sustained episodes | More frequent sustained episodes | 263 hemodialysis patients in a 32-week double-blind, randomized, multicenter study. |
| PTH Suppression | -52% | -46% | 110 patients with stage 3-4 CKD in a 24-week randomized multicenter trial. |
| Incidence of Hypercalcemia | 3 patients | 1 patient | 110 patients with stage 3-4 CKD in a 24-week randomized multicenter trial. |
Maxacalcitol vs. Calcitriol
| Parameter | Maxacalcitol | Calcitriol | Study Details |
| Intact PTH (iPTH) (pg/mL) at 12 weeks | 267 ± 169 | 343 ± 195 (p=0.11) | 31 chronic hemodialysis patients in a 12-week randomized crossover study. |
| Serum Calcium (mmol/L) at 12 weeks | 2.40 ± 0.22 | 2.42 ± 0.25 (p=0.71) | 31 chronic hemodialysis patients in a 12-week randomized crossover study. |
| Serum Phosphate (mmol/L) at 12 weeks | 1.97 ± 0.42 | 2.00 ± 0.48 (p=0.64) | 31 chronic hemodialysis patients in a 12-week randomized crossover study. |
| Serum iPTH | No significant difference | No significant difference | 91 chronic hemodialysis patients in a 12-month randomized prospective multicenter trial. |
| Serum Calcium | Significantly higher in early treatment, but not at the end | Lower in early treatment | 91 chronic hemodialysis patients in a 12-month randomized prospective multicenter trial. |
Experimental Protocols
This compound vs. Calcitriol Crossover Trial
-
Study Design: A randomized, 2x2 crossover trial.
-
Participants: 21 hemodialysis patients with moderate to severe secondary hyperparathyroidism.
-
Methodology: Patients were treated for 12 weeks with either oral this compound or intravenous calcitriol, followed by a washout period and then crossover to the other treatment for another 12 weeks. The primary endpoint was the decrease in serum intact PTH (iPTH). Secondary outcomes included changes in serum calcium and phosphate levels.
This compound vs. Alfacalcidol Crossover Trial
-
Study Design: An unmasked crossover comparative study.
-
Participants: 25 hemodialysis patients with moderate to severe secondary hyperparathyroidism.
-
Methodology: Patients initially received daily oral alfacalcidol for an 8-week observation period. They were then allocated into two groups for a crossover trial of this compound and alfacalcidol. The dosage of both drugs was adjusted to maintain the initial serum calcium levels. The primary efficacy evaluation was the comparison of the relative change in serum PTH levels between the two drugs in the first period.
Paricalcitol vs. Calcitriol Multicenter Trial
-
Study Design: A double-blind, randomized, multicenter study.
-
Participants: 263 hemodialysis patients.
-
Methodology: Patients were randomly assigned to receive either intravenous paricalcitol or calcitriol in a dose-escalating manner for up to 32 weeks. Dose adjustments were based on laboratory results for PTH, calcium, and calcium-phosphorus product. The primary endpoint was a greater than 50% reduction in baseline PTH. Secondary endpoints included the occurrence of hypercalcemia and elevated calcium-phosphorus product.
Maxacalcitol vs. Calcitriol Crossover Study
-
Study Design: A multicenter, randomized crossover study.
-
Participants: 31 chronic hemodialysis patients with secondary hyperparathyroidism.
-
Methodology: Patients were randomly divided into two groups and administered either maxacalcitol or calcitriol in a crossover design for 12 weeks each. Doses were adjusted based on serum levels of calcium and intact PTH.
Summary and Conclusion
This compound demonstrates potent PTH suppression, comparable to intravenous calcitriol, with a similar risk of hypercalcemia and hyperphosphatemia in the studied population. When compared to alfacalcidol at doses that maintain similar serum calcium levels, this compound shows superior PTH suppression.
Other newer vitamin D analogs, such as paricalcitol, have been developed with the aim of reducing calcemic effects. Clinical data suggests that paricalcitol may offer a wider therapeutic window, achieving significant PTH reduction with fewer episodes of hypercalcemia compared to calcitriol. Maxacalcitol has shown comparable efficacy to calcitriol in PTH suppression, with some studies indicating a higher incidence of hypercalcemia in the early treatment phase.
The choice of a vitamin D analog should be guided by a careful consideration of its PTH-lowering efficacy and its potential to induce hypercalcemia and hyperphosphatemia. This compound presents a potent therapeutic option, and its distinct metabolic profile warrants further investigation in diverse patient populations and in direct comparison with other newer analogs.
References
- 1. Comparison of oral this compound and intravenous calcitriol in hemodialysis patients with secondary hyperparathyroidism: a randomized, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Controlled trial of this compound versus alfacalcidol in suppression of parathyroid hormone in hemodialysis patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paricalcitol versus calcitriol in the treatment of secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Effects of Falecalcitriol and Calcitriol on Bone Turnover Markers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Falecalcitriol and Calcitriol on bone turnover markers, drawing upon available experimental data. This compound, a synthetic analog of Calcitriol (the active form of Vitamin D3), exhibits distinct properties in the regulation of bone metabolism. Both compounds exert their effects through the Vitamin D Receptor (VDR), but differences in their metabolic stability and potency lead to differential impacts on bone formation and resorption.[1][2]
Comparative Analysis of Bone Turnover Markers
A key clinical study comparing oral this compound and intravenous Calcitriol in hemodialysis patients with secondary hyperparathyroidism revealed significant differences in their effects on bone turnover markers. While both treatments effectively suppressed parathyroid hormone (PTH) levels, their impact on markers of bone formation and resorption diverged.
Key Findings:
-
Calcitriol was observed to significantly alter levels of intact osteocalcin (a marker of bone formation) and cross-linked N-telopeptide of type I collagen (NTX), a marker of bone resorption.[3]
-
This compound , in the same study, did not produce any significant changes in these bone metabolic markers.[3]
This suggests that while both are potent regulators of mineral metabolism, Calcitriol may have a more direct or pronounced effect on the cellular activities of osteoblasts and osteoclasts. The prolonged half-life of this compound, due to its resistance to metabolic degradation, may contribute to its potent PTH-suppressive effects without causing significant fluctuations in bone turnover.[4]
The following table summarizes the reported effects of this compound and Calcitriol on key bone turnover markers based on available clinical trial data.
| Bone Turnover Marker | Drug | Patient Population | Dosage | Duration | Reported Effect |
| Bone Formation Markers | |||||
| Osteocalcin (OC) | This compound | Hemodialysis patients with secondary hyperparathyroidism | Oral | 12 weeks | No significant change. |
| Calcitriol | Hemodialysis patients with secondary hyperparathyroidism | Intravenous | 12 weeks | Significant change (direction not specified in abstract). | |
| Calcitriol | Men with primary osteoporosis | 0.25 µg twice daily | 2 years | 30% decrease. | |
| Calcitriol | People with Type 2 Diabetes and Stage 3 CKD | 0.25 µg once daily | 48 weeks | Significant fall. | |
| Bone-Specific Alkaline Phosphatase (BSAP) | Calcitriol | In vitro (mouse calvariae) | 10⁻⁸ mol/L | 48 hours | Significant inhibition. |
| Procollagen Type I N-terminal Propeptide (P1NP) | Calcitriol | People with Type 2 Diabetes and Stage 3 CKD | 0.25 µg once daily | 48 weeks | Significant fall. |
| Calcitriol | HIV-1 infected males | 0.5-1.0 µg daily | 16 weeks | Significant decline. | |
| Bone Resorption Markers | |||||
| N-telopeptide of type I collagen (NTX) | This compound | Hemodialysis patients with secondary hyperparathyroidism | Oral | 12 weeks | No significant change. |
| Calcitriol | Hemodialysis patients with secondary hyperparathyroidism | Intravenous | 12 weeks | Significant change (direction not specified in abstract). | |
| C-terminal telopeptide of type I collagen (CTX) | Calcitriol | People with Type 2 Diabetes and Stage 3 CKD | 0.25 µg once daily | 48 weeks | Significant fall. |
| Calcitriol | HIV-1 infected males | 0.5-1.0 µg daily | 16 weeks | Significant decline. | |
| Deoxypyridinoline (DPD) | Calcitriol | In vivo (mice) | 0.1 µg/kg daily | 3 weeks | Decrease in urine levels. |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of findings. Below are generalized methodologies for the measurement of key bone turnover markers as typically employed in clinical trials.
Measurement of Osteocalcin (OC):
-
Principle: Immunoassay (e.g., immunoradiometric assay (IRMA) or enzyme-linked immunosorbent assay (ELISA)) to quantify the concentration of intact osteocalcin in serum or plasma.
-
Sample: Serum or plasma, collected in the morning after an overnight fast to minimize circadian variation.
-
Procedure (General ELISA):
-
Patient serum/plasma is added to microplate wells pre-coated with a capture antibody specific for human osteocalcin.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate for the enzyme is added, and the resulting colorimetric change is measured using a microplate reader.
-
The concentration of osteocalcin is determined by comparison to a standard curve.
-
-
Assay Considerations: The stability of osteocalcin can be a concern; therefore, specific assays for the intact molecule or the more stable N-terminal midfragment are often used, particularly in patient populations with renal impairment.
Measurement of N-telopeptide of type I collagen (NTX):
-
Principle: Competitive inhibition ELISA to measure the concentration of NTX in urine or serum.
-
Sample: Second morning void urine is often preferred to minimize diurnal variability. Serum samples can also be used.
-
Procedure (General ELISA):
-
Urine/serum samples and NTX standards are added to microplate wells coated with NTX.
-
An anti-NTX antibody conjugated to an enzyme is added. During incubation, the antibody binds to either the NTX in the sample or the NTX coated on the plate.
-
After washing, a substrate is added, and the color development is inversely proportional to the amount of NTX in the sample.
-
Concentrations are calculated against a standard curve and often normalized to creatinine concentration in urine samples.
-
Signaling Pathways and Mechanisms of Action
Both this compound and Calcitriol are agonists of the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. The binding of these ligands to the VDR leads to a cascade of molecular events that influence bone cell function.
dot
References
- 1. The Use of Vitamin D Metabolites and Analogs in the Treatment of Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Comparison of oral this compound and intravenous calcitriol in hemodialysis patients with secondary hyperparathyroidism: a randomized, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Metabolic Landscape: A Comparative Analysis of Falecalcitriol and its Analogs
For researchers, scientists, and drug development professionals, understanding the metabolic stability of a drug candidate is a critical step in the development pipeline. This guide provides a comparative study on the metabolic stability of Falecalcitriol, a synthetic analog of the active form of vitamin D3, and its key analogs. By examining their metabolic pathways and presenting supporting experimental data, this document aims to offer a clear and objective comparison to inform future research and development.
This compound (1,25-dihydroxy-22-oxavitamin D3) is utilized in the treatment of conditions such as secondary hyperparathyroidism and osteoporosis.[1] Its therapeutic effects are mediated through its binding to the Vitamin D Receptor (VDR), which modulates the transcription of genes involved in calcium and phosphate homeostasis.[1][2] A key feature of this compound is its enhanced metabolic stability compared to the endogenous active vitamin D, calcitriol. This stability is attributed to its structural modifications, particularly the fluorination at the 26 and 27 positions and a unique hydroxylation pattern.
Comparative Metabolic Stability Data
The metabolic stability of a compound is often assessed by its half-life (t½) and intrinsic clearance (CLint) in in vitro systems, such as human liver microsomes (HLM). A longer half-life and lower intrinsic clearance generally indicate greater metabolic stability. While direct head-to-head comparative studies under identical experimental conditions are limited, the following table summarizes available data for this compound and its analogs.
| Compound | In Vitro Half-life (t½) in HLM (min) | In Vitro Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Key Metabolic Enzymes |
| This compound | Data not available | Data not available | CYP24A1[3] |
| Paricalcitol | Data not available | Data not available | CYP3A4[4] |
| Doxercalciferol | Data not available (as it is a prodrug) | Data not available | Hepatic enzymes (to form active 1,25-dihydroxyvitamin D2) |
| Eldecalcitol | Data not available | 6.1 | CYP3A4, SC4MOL |
Note: The lack of directly comparable in vitro metabolic stability data for all compounds under the same experimental conditions is a current limitation in the literature. The data for Eldecalcitol is provided as a reference point for a related vitamin D analog.
Understanding the Metabolic Pathways
The metabolism of vitamin D and its analogs is primarily mediated by cytochrome P450 enzymes, with CYP24A1 playing a crucial role in the catabolism of the active forms.
Vitamin D Metabolic Pathway
The following diagram illustrates the general metabolic pathway of Vitamin D, highlighting the key enzymes involved in its activation and catabolism.
Caption: General metabolic pathway of Vitamin D3.
This compound exhibits resistance to the typical CYP24A1-mediated degradation pathway. Instead of hydroxylation at the C-24 position, which leads to inactivation, this compound is hydroxylated at the C-23 position. This 23-hydroxy metabolite retains significant biological activity, contributing to the prolonged action of this compound. The hexafluoro-substitution at the C-26 and C-27 positions further sterically hinders the action of metabolizing enzymes.
Experimental Protocols
The following is a detailed methodology for a typical in vitro microsomal stability assay used to determine the metabolic stability of compounds like this compound and its analogs.
In Vitro Microsomal Stability Assay Protocol
1. Materials and Reagents:
-
Test compounds (this compound and its analogs)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
2. Experimental Workflow:
The workflow for the in vitro microsomal stability assay is depicted in the following diagram.
Caption: Experimental workflow for the in vitro microsomal stability assay.
3. Incubation Procedure:
-
Prepare a reaction mixture containing the test compound and human liver microsomes in phosphate buffer.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture.
-
Terminate the reaction in each aliquot by adding a quenching solution, typically cold acetonitrile containing an internal standard.
4. Sample Analysis and Data Interpretation:
-
Centrifuge the terminated reaction mixtures to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½).
-
The intrinsic clearance (CLint) can then be calculated from the half-life and the protein concentration used in the assay.
Conclusion
References
- 1. Human hepatic metabolism of the anti-osteoporosis drug eldecalcitol involves sterol C4-methyl oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human hepatic metabolism of the anti-osteoporosis drug eldecalcitol involves sterol C4-methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Navigating the Therapeutic Window of VDR Activators: A Comparative Guide to Falecalcitriol
For Researchers, Scientists, and Drug Development Professionals
The activation of the Vitamin D Receptor (VDR) is a cornerstone of therapy for conditions such as secondary hyperparathyroidism (SHPT) in chronic kidney disease (CKD). However, the therapeutic utility of VDR activators is often constrained by a narrow therapeutic window, primarily defined by the risk of hypercalcemia. This guide provides a comparative analysis of Falecalcitriol, a potent VDR activator, against other established agents like Calcitriol and Paricalcitol, with a focus on their therapeutic efficacy and safety profiles, supported by experimental data.
Comparative Efficacy and Safety of VDR Activators
The ideal VDR activator would exhibit potent suppression of parathyroid hormone (PTH) with a minimal impact on serum calcium and phosphorus levels, thereby widening the therapeutic window. The following tables summarize the available data on the comparative performance of this compound and other VDR activators.
| VDR Activator | VDR Binding Affinity | Relative Potency in PTH Suppression | Key Characteristics |
| This compound | Higher than Calcitriol[1] | High | Longer duration of action compared to Calcitriol.[1] |
| Calcitriol | High[2] | Standard | Active form of vitamin D3. |
| Paricalcitol | Selective VDR Activator[3][4] | High | Designed to have a lower impact on serum calcium and phosphorus. |
| Alfacalcidol | Pro-drug, converted to Calcitriol | Lower than Calcitriol and this compound | Requires hepatic activation. |
Table 1: Key Characteristics of VDR Activators. This table provides a qualitative comparison of the binding affinity and relative potency of various VDR activators.
| VDR Activator | Dosage | Mean PTH Reduction (%) | Incidence of Hypercalcemia (%) | Study Population | Reference |
| This compound (oral) | Not specified | Similar to IV Calcitriol | Similar to IV Calcitriol | Hemodialysis patients with SHPT | |
| Calcitriol (intravenous) | Not specified | Similar to oral this compound | Similar to oral this compound | Hemodialysis patients with SHPT | |
| This compound (oral) | Dose-adjusted to maintain serum calcium | Superior to Alfacalcidol | Not specified | Hemodialysis patients with SHPT | |
| Alfacalcidol (oral) | Dose-adjusted to maintain serum calcium | Less effective than this compound | Not specified | Hemodialysis patients with SHPT | |
| Paricalcitol (intravenous) | Initial: 0.04 µg/kg | >50% reduction achieved faster than Calcitriol | Significantly fewer sustained episodes than Calcitriol | Hemodialysis patients with SHPT | |
| Calcitriol (intravenous) | Initial: 0.01 µg/kg | >50% reduction | Higher incidence of sustained episodes than Paricalcitol | Hemodialysis patients with SHPT |
Table 2: Comparative Clinical Efficacy and Safety in Secondary Hyperparathyroidism (SHPT). This table summarizes findings from clinical trials comparing the efficacy of different VDR activators in reducing PTH levels and their associated risk of hypercalcemia.
Experimental Protocols
To validate the therapeutic window of a novel VDR activator like this compound, rigorous preclinical and clinical evaluation is essential. Below are detailed methodologies for key experiments.
In Vitro VDR Activation Assay (Reporter Gene Assay)
This assay quantifies the ability of a compound to activate the VDR and initiate the transcription of a reporter gene.
Principle: A cell line is engineered to express the VDR and a reporter gene (e.g., luciferase) under the control of a promoter containing Vitamin D Response Elements (VDREs). Activation of the VDR by a ligand leads to the expression of the reporter gene, which can be quantified.
Materials:
-
HEK293T cells (or other suitable cell line)
-
VDR expression plasmid
-
VDRE-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (this compound, Calcitriol, etc.)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate medium.
-
Co-transfect the cells with the VDR expression plasmid and the VDRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Plate the transfected cells into a 96-well plate.
-
Treat the cells with varying concentrations of the test compounds (e.g., this compound, Calcitriol) and a vehicle control.
-
Incubate for a further 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control plasmid).
-
Plot the dose-response curves and calculate the EC50 values for each compound.
-
In Vivo Model of Hypercalcemia
This animal model is used to assess the calcemic potential of VDR activators.
Principle: Uremic rats are more susceptible to the hypercalcemic effects of VDR activators. By administering the compounds to these animals and monitoring serum calcium levels, their relative hypercalcemic potential can be determined.
Materials:
-
Male Sprague-Dawley rats
-
Surgical instruments for 5/6 nephrectomy
-
High-phosphorus diet
-
Test compounds (this compound, Calcitriol, etc.)
-
Blood collection supplies
-
Calcium assay kit
Procedure:
-
Induction of Uremia:
-
Perform a 5/6 nephrectomy on the rats to induce chronic kidney disease.
-
Allow the animals to recover for several weeks and stabilize.
-
-
Dietary Manipulation:
-
Feed the uremic rats a high-phosphorus diet to exacerbate secondary hyperparathyroidism.
-
-
Compound Administration:
-
Divide the rats into groups and administer different doses of the test compounds or vehicle control via an appropriate route (e.g., intraperitoneal injection) for a specified period (e.g., 4 weeks).
-
-
Blood Sampling and Analysis:
-
Collect blood samples at baseline and at regular intervals throughout the study.
-
Measure serum calcium and PTH levels using appropriate assay kits.
-
-
Data Analysis:
-
Compare the changes in serum calcium and PTH levels between the different treatment groups.
-
Determine the dose of each compound that causes a significant increase in serum calcium.
-
Visualizing Key Pathways and Concepts
Diagrams generated using Graphviz provide a clear visual representation of complex biological and experimental processes.
Caption: VDR Signaling Pathway.
Caption: Experimental Workflow.
Caption: Therapeutic Window Concept.
References
Unveiling the Transcriptional Landscapes: A Comparative Guide to Falecalcitriol and Other Selective VDR Modulators
For researchers, scientists, and drug development professionals, understanding the nuanced differences in gene expression profiles induced by various Selective Vitamin D Receptor (VDR) Modulators is paramount for therapeutic innovation. This guide provides a comparative analysis of Falecalcitriol and other notable VDR modulators, drawing upon available experimental data to illuminate their distinct and overlapping effects on gene regulation.
This compound, a synthetic analog of calcitriol (the active form of Vitamin D3), is a potent activator of the Vitamin D Receptor, a nuclear receptor that governs the expression of a multitude of genes involved in calcium and phosphate metabolism, cellular proliferation and differentiation, and immune function. Like other VDR modulators, its therapeutic effects are rooted in its ability to selectively bind to the VDR and initiate a cascade of molecular events that alter the transcriptional landscape of target cells. However, subtle differences in the interaction with the VDR and subsequent recruitment of co-regulatory proteins can lead to distinct gene expression signatures among different modulators.
The Canonical VDR Signaling Pathway
The genomic actions of this compound and other VDR modulators are primarily mediated through the classical VDR signaling pathway. Upon entering the cell, the modulator binds to the VDR. This binding event triggers a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. The recruitment of coactivator or corepressor complexes to the VDR-RXR-VDRE complex ultimately leads to the activation or repression of gene transcription.
Figure 1: VDR Signaling Pathway
Comparative Gene Expression Data
Direct, large-scale comparative studies of the genome-wide expression profiles of this compound against other VDR modulators are limited in the public domain. However, data from individual studies on different modulators allow for an indirect comparison of their effects on key target genes. The following tables summarize findings from studies on this compound, Calcitriol, and Paricalcitol.
Table 1: Comparative Effects of VDR Modulators on Key Target Gene Expression
| Gene | Modulator | Cell/Tissue Type | Effect on Expression | Reference |
| PTH (Parathyroid Hormone) | This compound | Hemodialysis Patients | Suppression | [1] |
| Calcitriol | Hemodialysis Patients | Suppression | [1] | |
| Paricalcitol | Pig Parathyroid Cells | Suppression (mRNA) | [2] | |
| CYP24A1 (24-hydroxylase) | Calcitriol | Neonatal Rat Cardiomyocytes | Induction (EC50: 6.4 nM) | [3] |
| Paricalcitol | Neonatal Rat Cardiomyocytes | Induction (EC50: 4.5 nM) | [3] | |
| NPPB (Natriuretic Peptide B) | Calcitriol | Neonatal Rat Cardiomyocytes | Suppression (IC50: 1.9 nM) | |
| Paricalcitol | Neonatal Rat Cardiomyocytes | Suppression (IC50: 0.1 nM) | ||
| CaSR (Calcium-Sensing Receptor) | Paricalcitol | Pig Parathyroid Cells | Induction (mRNA) | |
| Doxercalciferol (active form) | Pig Parathyroid Cells | No significant effect (mRNA) | ||
| VDR (Vitamin D Receptor) | Paricalcitol | Pig Parathyroid Cells | No significant effect (mRNA) | |
| Doxercalciferol (active form) | Pig Parathyroid Cells | No significant effect (mRNA) |
Note: The data presented are from different experimental systems and should be interpreted with caution. EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values indicate the potency of the modulator.
Experimental Protocols
The following provides a generalized experimental workflow for comparing the gene expression profiles of VDR modulators. Specific details may vary depending on the cell type, modulator, and analysis platform.
1. Cell Culture and Treatment:
-
Cell Line: Select a relevant cell line (e.g., human colon cancer cells, osteoblasts, or parathyroid cells) that endogenously expresses the VDR.
-
Culture Conditions: Maintain cells in appropriate growth medium and conditions (e.g., 37°C, 5% CO2).
-
Treatment: Treat cells with equimolar concentrations of this compound and other VDR modulators (e.g., Calcitriol, Paricalcitol) or a vehicle control for a specified time course (e.g., 6, 12, 24 hours).
2. RNA Extraction and Quality Control:
-
RNA Isolation: Isolate total RNA from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Quality Assessment: Assess RNA integrity and concentration using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) and a spectrophotometer (e.g., NanoDrop).
3. Gene Expression Analysis (RNA-Seq):
-
Library Preparation: Prepare sequencing libraries from the isolated RNA using a standard RNA-Seq library preparation kit.
-
Sequencing: Perform high-throughput sequencing on a platform such as the Illumina NovaSeq.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Quantify gene expression levels.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in response to each VDR modulator compared to the vehicle control and between different modulators.
-
Figure 2: Gene Expression Profiling Workflow
Discussion and Future Directions
The available data, while not providing a direct genome-wide comparison, suggests that selective VDR modulators can exhibit differential effects on the expression of key target genes. For instance, Paricalcitol appears to be a more potent inducer of CYP24A1 and suppressor of NPPB in cardiomyocytes compared to calcitriol. Furthermore, the differential regulation of the Calcium-Sensing Receptor by Paricalcitol and Doxercalciferol suggests that these modulators may fine-tune calcium homeostasis through distinct mechanisms.
The observed differences in gene expression profiles likely arise from a combination of factors, including:
-
VDR Binding Affinity and Kinetics: Subtle variations in how each modulator binds to the VDR can influence the stability and conformation of the receptor.
-
Co-regulator Recruitment: The specific conformation adopted by the VDR upon ligand binding can dictate the recruitment of different co-activator and co-repressor proteins, leading to cell- and gene-specific transcriptional outcomes.
-
Pharmacokinetics: Differences in the absorption, distribution, metabolism, and excretion of each modulator can influence their effective concentration at the target tissue.
To fully elucidate the comparative gene expression profiles of this compound and other selective VDR modulators, future research should focus on conducting head-to-head studies using high-throughput technologies like RNA-Seq and ChIP-Seq in various relevant cell types and preclinical models. Such studies will be instrumental in identifying unique gene signatures for each modulator, paving the way for the development of more targeted and effective therapies for a range of diseases.
References
- 1. Comparison of oral this compound and intravenous calcitriol in hemodialysis patients with secondary hyperparathyroidism: a randomized, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Pharmacological Effects of Paricalcitol and Doxercalciferol on the Factors Involved in Mineral Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of vitamin d receptor agonists on gene expression in neonatal rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Falecalcitriol
Hazard Assessment
Falecalcitriol, like Calcitriol, should be treated as a highly potent and toxic compound. Based on the data for Calcitriol, the primary hazards include:
-
Acute Toxicity: Fatal if swallowed, inhaled, or in contact with skin.[1][2]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2]
-
Target Organ Damage: May cause damage to organs through prolonged or repeated exposure.
Due to these significant risks, all handling of this compound must be conducted with appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent any direct contact with this compound. The following table summarizes the required PPE for various tasks.
| Task Scenario | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | Primary: - Disposable Nitrile Gloves (double-gloved)- Disposable Gown/Lab Coat (fully buttoned)- ANSI-approved Safety Goggles- Full-face ShieldSecondary: - Respiratory Protection: A NIOSH-approved N95 or higher respirator is required. For higher-risk procedures or where aerosolization is possible, a powered air-purifying respirator (PAPR) should be considered.- Disposable shoe covers |
| Handling Solutions | Primary: - Disposable Nitrile Gloves- Disposable Gown/Lab Coat- ANSI-approved Safety GogglesSecondary: - Face shield if there is a splash hazard. |
| General Laboratory Work (in the vicinity of handling) | Primary: - Lab Coat- Safety Glasses with side shields- Disposable Nitrile Gloves |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for minimizing exposure risk.
1. Preparation and Engineering Controls:
- All handling of solid this compound must be performed within a certified chemical fume hood, a glove box, or a similar containment enclosure.
- Ensure the work area is clean and free of clutter.
- Prepare all necessary equipment and reagents before handling the compound.
- Have a designated waste container for this compound-contaminated materials readily accessible within the containment area.
2. Weighing and Solution Preparation:
- Don all required PPE as outlined in the table above.
- Perform weighing of the solid compound on a tared weigh paper or in a disposable container within the fume hood.
- To prepare solutions, slowly add the solvent to the solid this compound to avoid aerosolization.
- Cap the container securely before removing it from the fume hood.
3. Post-Handling Decontamination:
- Wipe down the work surface of the fume hood and any equipment used with an appropriate cleaning agent (e.g., 70% ethanol) after each use.
- Carefully remove and dispose of all contaminated disposable PPE in the designated hazardous waste container.
- Wash hands thoroughly with soap and water after removing gloves.
Quantitative Safety Data
The following table provides key quantitative safety data, using Calcitriol as a reference.
| Parameter | Value | Reference |
| Occupational Exposure Limit (OEL) - TWA | 0.01 µg/m³ | |
| Oral LD50 (Rat) | 620 µg/kg | |
| Oral LD50 (Mouse) | 1,350 µg/kg | |
| Subcutaneous LD50 (Rat) | 66 µg/kg | |
| Subcutaneous LD50 (Mouse) | 145 µg/kg |
TWA: Time-Weighted Average over an 8-hour workday.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
- All materials that have come into direct contact with this compound, including gloves, weigh papers, pipette tips, and empty vials, must be considered hazardous waste.
- Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.
2. Disposal Procedure:
- Follow your institution's and local regulations for the disposal of highly potent chemical waste.
- Do not dispose of this compound down the drain or in the regular trash.
- For unused or expired medicine, the best option is a drug take-back program. If not available, mix the compound with an undesirable substance like coffee grounds or kitty litter, place it in a sealed container, and then dispose of it in the household trash. Before discarding the original container, be sure to scratch out all personal information.
Experimental Protocol: In Vitro Cell-Based Assay
This protocol outlines a general procedure for treating cells with this compound to assess its biological activity.
1. Cell Culture Preparation:
- Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
2. This compound Solution Preparation:
- Following the "Operational Plan" for handling, prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution in cell culture media to achieve the desired final concentrations.
3. Cell Treatment:
- Carefully remove the old media from the cell culture plates.
- Add the media containing the different concentrations of this compound to the respective wells.
- Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
4. Assay Endpoint Measurement:
- After the incubation period, perform the desired assay to measure the biological response (e.g., gene expression analysis by qPCR, cell viability assay, or reporter gene assay).
5. Decontamination and Disposal:
- Aspirate the media containing this compound and dispose of it as hazardous chemical waste.
- Decontaminate all plasticware that came into contact with this compound before disposing of it according to institutional guidelines.
Visualization of this compound's Mechanism of Action
This compound exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates the transcription of numerous genes. This signaling pathway is crucial for calcium and phosphate homeostasis.
Caption: this compound signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
